Product packaging for Lamotrigine-d3(Cat. No.:)

Lamotrigine-d3

Cat. No.: B10829116
M. Wt: 259.11 g/mol
InChI Key: PYZRQGJRPPTADH-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lamotrigine-d3 is a useful research compound. Its molecular formula is C9H7Cl2N5 and its molecular weight is 259.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N5 B10829116 Lamotrigine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl2N5

Molecular Weight

259.11 g/mol

IUPAC Name

6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D

InChI Key

PYZRQGJRPPTADH-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N

Origin of Product

United States

Foundational & Exploratory

What is Lamotrigine-d3 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Lamotrigine-d3, a deuterated analog of the anticonvulsant and mood-stabilizing drug Lamotrigine. Its primary application in research is as an internal standard for the highly accurate quantification of Lamotrigine in biological matrices. This document outlines its chemical properties, its principal use in pharmacokinetic and bioequivalence studies, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a stable isotope-labeled form of Lamotrigine, where three hydrogen atoms on the dichlorophenyl ring have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Lamotrigine but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard.[1][2]

The primary utility of this compound lies in its ability to improve the accuracy and precision of quantitative analytical methods.[1][2] When added to a biological sample, such as plasma or serum, at a known concentration, it undergoes the same extraction, ionization, and fragmentation processes as the endogenous Lamotrigine. By comparing the mass spectrometer's response of the analyte (Lamotrigine) to the internal standard (this compound), researchers can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine
Synonyms LTG-d3
Molecular Formula C₉H₄D₃Cl₂N₅
Molecular Weight 259.11 g/mol [3]
CAS Number 1132746-94-1
Purity ≥98%
Appearance Off-White to Pale Yellow Solid

Primary Research Application: Bioanalytical Quantification

The core application of this compound is as an internal standard in the quantification of Lamotrigine in biological samples, most commonly human plasma. This is crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, as well as for bioequivalence studies that compare the bioavailability of different formulations of a drug.[1]

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using mass spectrometry.

Experimental Workflow for Lamotrigine Quantification

The following diagram illustrates the typical workflow for quantifying Lamotrigine in human plasma using this compound as an internal standard.

experimental_workflow sample_collection Plasma Sample Collection spiking Spike with this compound (Internal Standard) sample_collection->spiking spe Solid-Phase Extraction (SPE) spiking->spe lc_separation LC Separation spe->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis (Ratio of Analyte to IS) ms_detection->data_analysis quantification Quantification of Lamotrigine data_analysis->quantification

Workflow for Lamotrigine quantification.

Detailed Experimental Protocol: LC-MS/MS Quantification of Lamotrigine in Human Plasma

The following protocol is a detailed methodology for the quantification of Lamotrigine in human plasma using this compound as an internal standard, based on established and validated methods.[1]

Materials and Reagents
  • Lamotrigine reference standard (≥99.0% purity)

  • This compound internal standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Deionized water

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Cleanert PEP-H)

Preparation of Solutions
  • Lamotrigine Stock Solution (1000 µg/mL): Accurately weigh and dissolve Lamotrigine reference standard in methanol.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve this compound in methanol.

  • This compound Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking drug-free human plasma with appropriate volumes of Lamotrigine stock solution.

Sample Preparation (Solid-Phase Extraction)
  • Aliquot 300 µL of plasma sample (calibration standard, QC, or unknown) into a polypropylene tube.

  • Add 50 µL of the this compound working solution (500 ng/mL) to each tube and vortex for approximately 30 seconds.

  • Add 400 µL of water to each tube and vortex for another 30 seconds.

  • Condition the SPE cartridges by passing 500 µL of methanol followed by 500 µL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Centrifuge the cartridges at 1500 rpm for 1 minute to pass the sample through the sorbent.

  • Wash the cartridges with an appropriate washing solution (e.g., 5% methanol in water).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A system capable of delivering a stable and reproducible gradient.

  • Column: Chromolith® SpeedROD; RP-18e (50 mm × 4.6 mm i.d.) or equivalent.[1]

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).[1]

  • Flow Rate: 0.500 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor-to-product ion transitions for both Lamotrigine and this compound.

Quantitative Data and Method Validation

The following tables summarize key quantitative parameters from a validated LC-MS/MS method for Lamotrigine quantification using a labeled internal standard.[1]

Calibration and Linearity
ParameterValue
Linearity Range5.02–1226.47 ng/mL
Lower Limit of Quantitation (LLOQ)5.02 ng/mL
Correlation Coefficient (r²)>0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ QC5.02≤ 3.0≤ 3.0± 6.0
Low QC12.52≤ 3.0≤ 3.0± 6.0
Medium QC391.28≤ 3.0≤ 3.0± 6.0
High QC978.20≤ 3.0≤ 3.0± 6.0
Recovery
AnalyteConcentration (ng/mL)Mean Recovery (%)
Lamotrigine12.5273.2 ± 4.5
Lamotrigine391.2878.0 ± 9.5
Lamotrigine978.2080.2 ± 1.0
This compound500.0065.1 ± 7.7

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Lamotrigine. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and bioequivalence studies. The detailed protocol and validation data presented in this guide provide a solid foundation for the implementation of robust and accurate bioanalytical methods for Lamotrigine quantification.

References

Lamotrigine-d3: A Technical Guide to Chemical Structure and Isotopic Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and isotopic purity of Lamotrigine-d3, a deuterated analog of the anticonvulsant and mood-stabilizing drug Lamotrigine. This document is intended for use by researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This compound is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Lamotrigine in biological matrices.[1]

Chemical Structure of this compound

This compound is a synthetic isotopologue of Lamotrigine in which three hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. The systematic IUPAC name for this compound is 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine.[2] The deuterium substitution provides a distinct mass difference from the parent compound, facilitating its use as an internal standard in mass spectrometry-based assays, without significantly altering its chemical properties.

Lamotrigine_d3_Structure cluster_phenyl cluster_triazine C1 C C2 C C1->C2 D1 D C1->D1 C3 C C2->C3 D2 D C2->D2 C4 C C3->C4 D3 D C3->D3 C5 C C4->C5 Cl1 Cl C4->Cl1 C6 C C5->C6 Cl2 Cl C5->Cl2 C6->C1 C7 C C6->C7 N1 N C7->N1 N2 N N1->N2 NH2_1 NH₂ N1->NH2_1 C8 C N2->C8 N3 N C8->N3 NH2_2 NH₂ C8->NH2_2 N4 N N3->N4 N4->C7

Caption: Chemical structure of this compound.

Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that ensures the accuracy of quantitative analyses. It is defined as the percentage of the labeled compound that contains the specified number of deuterium atoms. Commercially available this compound typically has a high isotopic enrichment.

ParameterSpecification
Deuterated Forms (d1-d3) ≥99%
Chemical Purity (HPLC) >95%

Table 1: Typical Purity Specifications for this compound.[3][4]

Note: The specific distribution of d1, d2, and d3 species may vary between batches and manufacturers. For precise quantitative studies, it is essential to consult the Certificate of Analysis provided by the supplier.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally follows the established synthetic routes for Lamotrigine, but utilizes a deuterated starting material. A common approach involves the cyclization of a guanidine derivative with a diketone or its equivalent. In the case of this compound, this would involve starting with a deuterated version of 2,3-dichlorobenzoyl cyanide. The synthesis can be broadly outlined as follows:

  • Preparation of Deuterated Precursor: Synthesis of 2,3-dichloro-4,5,6-trideuteriobenzoyl cyanide. This is the key step where the isotopic labels are introduced.

  • Condensation: Reaction of the deuterated benzoyl cyanide derivative with aminoguanidine.

  • Cyclization: The resulting intermediate undergoes cyclization to form the 1,2,4-triazine ring of the this compound molecule.

This process yields Lamotrigine with three deuterium atoms on the dichlorophenyl ring.

Determination of Isotopic Purity by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for determining the isotopic purity of this compound. This technique allows for the separation of the deuterated compound from its unlabeled counterpart and other impurities, and the mass spectrometer provides precise measurement of the isotopic distribution.

A. Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

B. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

C. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[6]

  • Analysis Mode: Full scan mode to observe the molecular ion cluster of this compound.

  • Data Acquisition: Acquire data over a mass range that includes the molecular weights of the unlabeled (d0) to the fully labeled (d3) species. The protonated molecular ion [M+H]⁺ for Lamotrigine is m/z 256.1, and for this compound is m/z 259.1.[2][6]

D. Data Analysis:

  • Extract Ion Chromatograms (EICs): Generate EICs for the [M+H]⁺ ions of each isotopic species (d0, d1, d2, d3).

  • Peak Integration: Integrate the area under the curve for each EIC peak.

  • Calculate Isotopic Distribution: The isotopic purity is calculated by expressing the peak area of the d3 species as a percentage of the sum of the peak areas of all detected isotopic species (d0 through d3).

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Solution (1 µg/mL in Mobile Phase) Stock->Working LC Chromatographic Separation (C18 Reverse-Phase) Working->LC MS Mass Spectrometric Detection (ESI+, Full Scan) LC->MS EIC Extract Ion Chromatograms (d0, d1, d2, d3) MS->EIC Integrate Integrate Peak Areas EIC->Integrate Calculate Calculate Isotopic Distribution Integrate->Calculate

Caption: Workflow for Isotopic Purity Determination.

Mechanism of Action of Lamotrigine

The primary mechanism of action of Lamotrigine involves the blockade of voltage-gated sodium channels.[1][7] This action stabilizes presynaptic neuronal membranes and consequently inhibits the release of excitatory neurotransmitters, most notably glutamate.[1][8] By reducing glutamatergic neurotransmission, Lamotrigine exerts its anticonvulsant and mood-stabilizing effects. It has also been shown to act on voltage-gated calcium channels, which may contribute to its overall therapeutic profile.[9][10][11]

Lamotrigine_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lamotrigine This compound NaChannel Voltage-Gated Na+ Channel Lamotrigine->NaChannel Blocks GlutamateVesicle Glutamate Vesicles NaChannel->GlutamateVesicle Inhibits Release Glutamate Glutamate GlutamateReceptor Glutamate Receptor Glutamate->GlutamateReceptor Effect Reduced Excitatory Signaling GlutamateReceptor->Effect

Caption: Lamotrigine's Mechanism of Action.

References

In-Depth Technical Guide: Synthesis and Characterization of Deuterated Lamotrigine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated lamotrigine, a valuable tool in pharmaceutical research and development. The inclusion of deuterium, a stable isotope of hydrogen, can offer significant advantages in understanding a drug's metabolism and pharmacokinetics. This document outlines a probable synthetic pathway, detailed characterization methodologies, and presents relevant data in a structured format to support research and development efforts.

Introduction

Lamotrigine is a broad-spectrum anticonvulsant medication used in the treatment of epilepsy and bipolar disorder.[1] Its mechanism of action is primarily understood to involve the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate.[2] Deuterated versions of lamotrigine, such as Lamotrigine-d3 and Lamotrigine-¹³C,d₃, serve as critical internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of stable isotopes can also be leveraged to investigate the pharmacokinetic and metabolic profiles of the drug.[3]

Synthesis of Deuterated Lamotrigine

The synthesis of deuterated lamotrigine is analogous to the established synthetic routes for the non-labeled compound, primarily involving the condensation of a substituted benzoyl cyanide with aminoguanidine, followed by cyclization. To introduce deuterium into the lamotrigine molecule, a deuterated precursor, such as deuterated aminoguanidine, is utilized.

Proposed Synthetic Pathway

The most plausible synthetic route to deuterated lamotrigine involves a three-step process starting from 2,3-dichlorobenzoyl chloride.

Synthesis_Workflow A 2,3-Dichlorobenzoyl Chloride B 2,3-Dichlorobenzoyl Cyanide A->B Cyanation D Deuterated Intermediate B->D Condensation C Deuterated Aminoguanidine Bicarbonate C->D E Deuterated Lamotrigine D->E Cyclization

Caption: Proposed synthetic workflow for deuterated lamotrigine.

Experimental Protocols

Step 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide

This step involves the conversion of 2,3-dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide.

  • Materials: 2,3-dichlorobenzoyl chloride, cuprous cyanide, acetonitrile, toluene.

  • Procedure: A mixture of 2,3-dichlorobenzoyl chloride and cuprous cyanide is heated. After the reaction is complete, toluene is added, and the mixture is stirred. The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization. A patent describes a similar procedure where 2,3-dichlorobenzoylchloride is reacted with cuprous cyanide in the presence of acetonitrile and a cosolvent.[4]

Step 2: Synthesis of Deuterated Aminoguanidine Bicarbonate

The synthesis of the deuterated aminoguanidine salt is a critical step for introducing the deuterium labels. While a specific protocol for deuterated aminoguanidine bicarbonate was not found in the immediate search, a general synthesis for aminoguanidine bicarbonate involves the reduction of nitroguanidine.[5] Deuteration can likely be achieved by using a deuterium source during the reduction, for example, by carrying out the reaction in heavy water (D₂O) or using a deuterated reducing agent. Further investigation into specific deuteration methods for guanidine derivatives is recommended for optimizing this step.

Step 3: Condensation and Cyclization to form Deuterated Lamotrigine

This final step involves the reaction of 2,3-dichlorobenzoyl cyanide with deuterated aminoguanidine bicarbonate, followed by cyclization to form the triazine ring of lamotrigine.

  • Materials: 2,3-dichlorobenzoyl cyanide, deuterated aminoguanidine bicarbonate, a suitable solvent (e.g., dimethylsulfoxide), and a cyclizing agent (e.g., aqueous potassium hydroxide).

  • Procedure: 2,3-dichlorobenzoyl cyanide is reacted with deuterated aminoguanidine bicarbonate in a suitable solvent.[4] The resulting intermediate is then cyclized, often by heating in the presence of a base like aqueous potassium hydroxide, to yield deuterated lamotrigine.[4] The product can then be purified by recrystallization.

Characterization of Deuterated Lamotrigine

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated lamotrigine. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

Characterization_Workflow A Deuterated Lamotrigine Sample B HPLC A->B C Mass Spectrometry A->C D NMR Spectroscopy A->D E Chemical Purity B->E F Molecular Weight & Isotopic Purity C->F G Structural Confirmation & Deuteration Site D->G

Caption: Analytical workflow for the characterization of deuterated lamotrigine.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the chemical purity of the synthesized deuterated lamotrigine.

  • Method: A reverse-phase HPLC method can be employed. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength of around 275 nm.[2] The purity is determined by comparing the peak area of the deuterated lamotrigine to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and determine the isotopic purity of the deuterated lamotrigine.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. For this compound, the expected molecular weight is approximately 259.1 g/mol , compared to 256.09 g/mol for the non-labeled compound.[6][7] The mass spectrum of Lamotrigine-¹³C₃,d₃ would show a protonated molecular ion at m/z 262.1.[8] The isotopic distribution in the mass spectrum is analyzed to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and identify the sites of deuteration.

  • ¹H NMR: In the proton NMR spectrum of deuterated lamotrigine, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For example, in this compound where the phenyl ring is deuterated, the aromatic proton signals would be altered compared to the spectrum of non-deuterated lamotrigine. The ¹H NMR spectrum of non-deuterated lamotrigine in DMSO-d6 shows characteristic signals for the aromatic and amine protons.[9]

  • ¹³C NMR: The carbon-13 NMR spectrum can also provide structural information. The signals for carbons directly bonded to deuterium will be affected (e.g., splitting into a multiplet and a decrease in intensity). The ¹³C NMR spectrum of non-deuterated lamotrigine in DMSO-d6 has been reported.[9]

Quantitative Data

The following tables summarize key quantitative data for commercially available deuterated lamotrigine, which can serve as a benchmark for synthesized materials.

Table 1: Specifications of Commercially Available Deuterated Lamotrigine

ParameterThis compoundLamotrigine-¹³C₃,d₃Reference(s)
CAS Number 1132746-94-11246815-13-3[6][10]
Molecular Formula C₉H₄D₃Cl₂N₅C₆¹³C₃H₄D₃Cl₂N₅[6][10]
Molecular Weight 259.1 g/mol 262.09 g/mol [6][10]
Isotopic Purity ≥99% deuterated forms (d₁-d₃)Not explicitly stated, but labeled[6]
Chemical Purity ≥98%>95% (HPLC)[10][11]

Table 2: Pharmacokinetic Parameters of Non-Deuterated Lamotrigine

ParameterValueReference(s)
Bioavailability ~98%[12][13]
Protein Binding ~55%[12]
Elimination Half-life 24.1 - 35 hours (in drug-naive adults)[12]
Metabolism Primarily by glucuronidation[14]
Excretion Primarily in urine[13]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of deuterated lamotrigine. The proposed synthetic route, leveraging deuterated aminoguanidine, offers a viable pathway for its preparation. The detailed characterization protocols using HPLC, MS, and NMR are essential for ensuring the quality and isotopic integrity of the final product. The provided quantitative data for commercially available standards serves as a useful reference for researchers. Further experimental work is required to establish a detailed, optimized synthetic protocol and to fully characterize the pharmacokinetic profile of deuterated lamotrigine.

References

Lamotrigine-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lamotrigine-d3, a deuterated analog of the anticonvulsant and mood-stabilizing drug Lamotrigine. This document is intended for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and mechanistic insights.

Core Compound Data

This compound is a critical tool in pharmacokinetic and bioequivalence studies, often serving as an internal standard for the quantification of Lamotrigine in biological samples. Its physical and chemical properties are summarized below. For comparative purposes, data for the related isotopically labeled compound, Lamotrigine-¹³C₃,d₃, is also included.

PropertyThis compoundLamotrigine-¹³C₃,d₃
CAS Number 1132746-94-1[1][2][3]1246815-13-3[4][5][6]
Molecular Formula C₉H₄D₃Cl₂N₅[2][3]C₆¹³C₃H₄D₃Cl₂N₅[4]
Molecular Weight 259.1 g/mol [2][3]262.09 g/mol [4][7]
Synonyms LTG-d3[1][2][3]Lamotrigine-13C3,d3[4][6]

Experimental Protocols

Quantification of Lamotrigine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a common experimental protocol for the quantitative analysis of Lamotrigine in human plasma, employing this compound as an internal standard to ensure accuracy and precision.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 30 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of 2% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate (90:10, v/v)[2].

  • Flow Rate: 0.5 mL/min[2].

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lamotrigine: m/z 256.0 → 211.0

    • This compound (IS): m/z 259.0 → 214.0

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Collision Gas: Nitrogen

4. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of Lamotrigine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Lamotrigine involves the inhibition of voltage-gated sodium channels, which stabilizes presynaptic neuronal membranes and reduces the release of excitatory neurotransmitters such as glutamate.[1][8] Lamotrigine is also known to inhibit voltage-gated calcium channels, further contributing to its therapeutic effects.[3]

Lamotrigine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Glutamate_Vesicle Ca2+ Influx Glutamate_Receptor Glutamate Receptor Glutamate_Vesicle->Glutamate_Receptor Glutamate Release Lamotrigine Lamotrigine Lamotrigine->Na_Channel Inhibits Lamotrigine->Ca_Channel Inhibits

Caption: Proposed mechanism of action of Lamotrigine.

The diagram above illustrates how Lamotrigine inhibits voltage-gated sodium and calcium channels on the presynaptic neuron. This action reduces neuronal excitability and subsequently decreases the release of the excitatory neurotransmitter glutamate into the synaptic cleft, leading to a dampening of postsynaptic neuronal signaling.

Experimental_Workflow Start Plasma Sample Collection Step1 Addition of This compound (Internal Standard) Start->Step1 Step2 Solid-Phase Extraction (SPE) Step1->Step2 Step3 Elution and Reconstitution Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Processing (Peak Area Ratio) Step4->Step5 End Quantification of Lamotrigine Step5->End

Caption: Workflow for Lamotrigine quantification.

References

Physical and chemical properties of Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine-d3 is the deuterated analog of Lamotrigine, an established antiepileptic and mood-stabilizing drug. The substitution of hydrogen with deuterium atoms can offer advantages in drug metabolism and pharmacokinetic studies, making this compound a valuable tool for researchers. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its metabolic pathway and mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. As a deuterated analog, its properties are very similar to those of the parent compound, Lamotrigine.

General and Physical Properties
PropertyValueSource
Chemical Name 6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine[1][2]
Molecular Formula C₉H₄D₃Cl₂N₅[2]
Molecular Weight 259.1 g/mol [1][2]
CAS Number 1132746-94-1[1][2]
Appearance White to pale cream-colored powder[3]
Melting Point 210-212 °C (Predicted)[4]
pKa 5.7[5]
Solubility
SolventSolubilitySource
Water 0.17 mg/mL at 25°C (for Lamotrigine)[5]
0.1M HCl 4.1 mg/mL at 25°C (for Lamotrigine)[5]
DMSO ≥ 10 mg/mL[6]
Ethanol ~2 mg/mL[7]
Dimethylformamide (DMF) 10 mg/mL[1]

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

  • Pack the capillary tube with the this compound powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to reach a temperature approximately 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

  • Perform the measurement in triplicate to ensure accuracy and reproducibility.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound sample

  • Solvent of interest (e.g., water, ethanol)

  • Small vials with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is formed.

  • Seal the vials tightly and place them in a shaking incubator set at the desired temperature.

  • Agitate the vials for a sufficient period to reach equilibrium. This can be determined by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration of this compound in the solution remains constant.[10]

  • After reaching equilibrium, remove the vials and allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or other appropriate method.

  • Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.

Signaling and Metabolic Pathways

Lamotrigine Metabolic Pathway

Lamotrigine is primarily metabolized in the liver through glucuronidation, a phase II metabolic reaction. The major enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A4, with minor contributions from UGT1A3 and UGT2B7.[11][12] This process results in the formation of inactive glucuronide conjugates that are then excreted, mainly in the urine.[13]

Lamotrigine_Metabolism Lamotrigine This compound Glucuronide_Metabolites Inactive Glucuronide Metabolites Lamotrigine->Glucuronide_Metabolites Glucuronidation UGT1A4 UGT1A4 (Major) UGT1A4->Glucuronide_Metabolites UGT1A3 UGT1A3 (Minor) UGT1A3->Glucuronide_Metabolites UGT2B7 UGT2B7 (Minor) UGT2B7->Glucuronide_Metabolites Excretion Renal Excretion Glucuronide_Metabolites->Excretion

Caption: Metabolic pathway of this compound via glucuronidation.

Lamotrigine Mechanism of Action

The primary mechanism of action of Lamotrigine involves the inhibition of voltage-gated sodium channels.[14][15] By binding to these channels, Lamotrigine stabilizes neuronal membranes and inhibits the repetitive firing of neurons. This, in turn, reduces the release of excitatory neurotransmitters such as glutamate.[15][16] Lamotrigine also has a secondary, weaker inhibitory effect on voltage-gated calcium channels.[14]

Lamotrigine_MoA cluster_Neuron Presynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Depolarization Ca_Channel Voltage-Gated Calcium Channel Ca_Channel->Glutamate_Release Depolarization Glutamate_Vesicle Glutamate Vesicles Glutamate_Vesicle->Glutamate_Release Inhibition Inhibition Glutamate_Release->Inhibition Lamotrigine This compound Lamotrigine->Na_Channel Inhibits (Major) Lamotrigine->Ca_Channel Inhibits (Minor)

Caption: Mechanism of action of this compound on neuronal channels.

Conclusion

This compound serves as a critical tool for researchers in the fields of pharmacology and drug development. Its distinct isotopic labeling allows for precise tracing and quantification in various experimental settings. This guide provides a foundational understanding of its core properties and the methodologies for its characterization, empowering scientists to effectively utilize this compound in their research endeavors.

References

The Role of Lamotrigine-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of lamotrigine-d3 as an internal standard in the quantitative analysis of the antiepileptic drug lamotrigine. The utilization of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust bioanalytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] This document will detail the mechanism of action of lamotrigine, the principles behind using a deuterated analog as an internal standard, and provide a collation of experimental protocols and data from various validated methods.

Lamotrigine: Mechanism of Action

Lamotrigine is a broad-spectrum anticonvulsant medication used in the management of epilepsy and as a mood stabilizer in bipolar disorder.[2][3] Its therapeutic effects are primarily attributed to its action on voltage-sensitive sodium channels.[][5][6] By blocking these channels, lamotrigine stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters, most notably glutamate and aspartate.[][7][8] This reduction in neuronal hyperexcitability is the key to its anticonvulsant and mood-stabilizing properties.[5] Some studies also suggest that lamotrigine may interact with voltage-gated calcium channels and weakly inhibit the serotonin 5-HT3 receptor.[7]

This compound as an Internal Standard: The Core Mechanism

In quantitative analysis, particularly with mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during sample processing and analysis.[9] The ideal internal standard has physicochemical properties as close as possible to the analyte of interest.[10] This is where stable isotope-labeled compounds, such as this compound, excel.

This compound is a form of lamotrigine where three hydrogen atoms have been replaced by their stable isotope, deuterium.[8] This substitution results in a molecule that is chemically identical to lamotrigine in its reactivity and physical behavior but has a higher molecular weight.

The core principle behind using this compound is that it will behave nearly identically to lamotrigine throughout the entire analytical process, including:

  • Extraction: It will have the same recovery from the biological matrix (e.g., plasma, blood) as the unlabeled drug.[9]

  • Chromatography: It will co-elute with lamotrigine from the liquid chromatography column.[9]

  • Ionization: It will experience the same degree of ionization efficiency or suppression in the mass spectrometer source.[9]

By tracking the signal of the known concentration of this compound, any variations in the analytical process can be normalized, leading to a more accurate and precise quantification of the unknown lamotrigine concentration in the sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (Lamotrigine / this compound) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Experimental Protocols

The following table summarizes key parameters from published methods for the quantification of lamotrigine using a stable isotope-labeled internal standard. This allows for a comparative overview of different analytical approaches.

ParameterMethod 1Method 2Method 3
Internal Standard Lamotrigine-13C3, d3This compoundLamotrigine-13C,d3
Biological Matrix Human PlasmaDried Blood SpotsHuman Plasma
Extraction Method Solid-Phase Extraction (SPE)Not specifiedLiquid-Liquid Extraction
Chromatography Column Chromolith® SpeedROD; RP-18e (50−4.6 mm)Not specifiedNot specified
Mobile Phase Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)Not specifiedNot specified
Flow Rate 0.500 mL/minNot specifiedNot specified
Detection Tandem Mass Spectrometry (ESI+)LC-MS/MSLC-MS/MS
Linearity Range 5.02–1226.47 ng/mL0.1 to 20 µg/mL5.00 to 1500.00 ng/mL
Lower Limit of Quantification (LLOQ) 5.02 ng/mL0.1 µg/mL5.00 ng/mL

References for the methods can be found in the cited articles.[11][12][13]

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase a Biological Sample Collection (Plasma, Blood, etc.) b Addition of this compound (Internal Standard) a->b c Sample Extraction (SPE or LLE) b->c d LC Separation (Analyte and IS Co-elute) c->d e MS/MS Detection (Separate m/z for Analyte and IS) d->e f Peak Area Integration e->f g Ratio Calculation (Analyte/IS) f->g h Concentration Determination (from Calibration Curve) g->h

Quantitative Data Summary

The following table presents a consolidated view of quantitative performance parameters from various studies employing this compound or its isotopologues as internal standards.

ParameterValueBiological MatrixReference
Linearity Range 1.0-50 µg/mLHuman Plasma[14]
5.02–1226.47 ng/mLHuman Plasma[12]
0.1 to 20 µg/mLDried Blood Spots[11]
1-5 µg/mlSerum and Urine[3]
Lower Limit of Quantification (LLOQ) 1.0 µg/mlHuman Plasma[14]
5.02 ng/mLHuman Plasma[12]
0.1 µg/mLDried Blood Spots[11]
0.09 µg/mlSerum and Urine[3]
Recovery > 83%Human Plasma[14]
96%Serum and Urine[3]
Intra-day Precision (RSD) < 4%Human Plasma[14]
Inter-day Precision (RSD) < 4%Human Plasma[14]
Accuracy 100.3% to 103%Human Plasma[14]

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of lamotrigine. Its near-identical chemical and physical properties to the parent drug ensure that it effectively compensates for variability during sample preparation and analysis.[1][9] The use of this compound in LC-MS methods allows for the development of highly accurate, precise, and robust assays for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications. The data and protocols summarized in this guide demonstrate the reliability and widespread acceptance of this approach in the scientific community.

References

Solubility and stability of Lamotrigine-d3 in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility and Stability of Lamotrigine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a deuterated analog of the anticonvulsant drug Lamotrigine. Given that this compound is primarily used as an internal standard for the quantification of Lamotrigine, its solubility and stability characteristics are critical for accurate and reproducible analytical results. This document consolidates data on its behavior in various solvents and under different storage conditions, supported by detailed experimental protocols and visual workflows.

Solubility of this compound

This compound, like its parent compound, is a sparingly soluble drug in aqueous solutions. Its solubility is significantly higher in organic solvents. For many applications, particularly in preparing stock solutions for analytical standards, organic solvents are exclusively used.

Quantitative Solubility Data

The solubility of this compound in common laboratory solvents has been determined and is crucial for the preparation of stock and working solutions. The data is summarized below. For comparative purposes, solubility data for the non-deuterated Lamotrigine is also included, as its properties are very similar.

Table 1: Solubility of this compound and Lamotrigine in Various Solvents

CompoundSolventSolubilityTemperatureReference
This compound Dimethylformamide (DMF)10 mg/mLNot Specified[1][2]
This compound Dimethyl sulfoxide (DMSO)≥10 mg/mLNot Specified[1][2][3]
This compound Ethanol2 mg/mLNot Specified[1][2]
This compound DMSO:PBS (pH 7.2) (1:1)0.5 mg/mLNot Specified[1]
LamotrigineDimethylformamide (DMF)~10 mg/mLNot Specified[4]
LamotrigineDimethyl sulfoxide (DMSO)~10 mg/mLNot Specified[4]
LamotrigineEthanol~2 mg/mLNot Specified[4]
LamotrigineDMSO:PBS (pH 7.2) (1:1)~0.5 mg/mLNot Specified[4]
LamotrigineWater0.17 mg/mL25°C[5][6]
Lamotrigine0.1 M Hydrochloric Acid4.1 mg/mL25°C[5][6]
LamotrigineMethanolFreely SolubleNot Specified[7]
LamotrigineAcetonitrileFreely SolubleNot Specified[7]
Experimental Protocol for Solubility Determination and Enhancement

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., DMSO, DMF, Ethanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Ultrasonic bath

Methodology:

  • Accurately weigh the desired amount of this compound solid.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the chosen solvent (e.g., DMSO) to the flask.

  • To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[8]

  • Once the solid is completely dissolved, allow the solution to return to room temperature.

  • Add the solvent to the final volume mark on the flask.

  • Purge the solution with an inert gas to displace oxygen and minimize oxidative degradation.[2][4]

  • Store the resulting stock solution under appropriate conditions (see Section 2.0).

For Aqueous Solutions: Direct dissolution in aqueous buffers is challenging due to low solubility. The recommended method is to first dissolve this compound in a water-miscible organic solvent like DMSO at a high concentration, and then dilute this stock solution with the aqueous buffer of choice.[4]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage weigh Weigh this compound Solid transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Portion of Organic Solvent (e.g., DMSO) transfer->add_solvent dissolve_aid Optional: Warm to 37°C & Sonicate add_solvent->dissolve_aid check_dissolution Ensure Complete Dissolution dissolve_aid->check_dissolution check_dissolution->dissolve_aid Not Dissolved final_volume Add Solvent to Final Volume check_dissolution->final_volume Dissolved purge Purge with Inert Gas final_volume->purge store Store at Recommended Temperature purge->store

Caption: Workflow for preparing a this compound stock solution.

Stability of this compound

The stability of this compound is paramount for its use as an internal standard. Degradation can lead to inaccurate quantification of the target analyte, Lamotrigine. Stability is dependent on the physical state (solid vs. solution), storage temperature, solvent, and exposure to environmental factors like light and pH.

Storage and Stability Data

The following table summarizes the known stability of this compound and its parent compound under various conditions.

Table 2: Stability and Storage Recommendations

CompoundMatrix / StateStorage TemperatureDurationStability NotesReference
This compound Solid-20°C≥ 4 yearsStable as a crystalline solid.[1][2]
This compound Stock Solution (Organic Solvent)-80°C6 monthsRecommended for long-term storage of solutions.[3][9]
This compound Stock Solution (Organic Solvent)-20°C1 monthSuitable for shorter-term storage.[3][9]
LamotrigineAqueous Solution (from DMSO stock)Not Specified≤ 1 dayAqueous solutions are not recommended for storage.[4]
LamotrigineCompounded Oral Suspension4°C and 25°C91 daysStable in 1:1 Ora-Sweet/Ora-Plus and Ora-Sweet SF/Ora-Plus.[10]
LamotriginePlasma4°C12 hoursStable for short-term benchtop handling.[11]
LamotriginePlasma-20°C1 monthStable for typical bioanalytical study storage.[11]
LamotriginePlasma-70°C / -80°C≥ 12 monthsRecommended for long-term archival of plasma samples.[11][12]
LamotrigineHemolyzed Plasma-80°C71 daysDegradation is controlled at lower temperatures.[12]
Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. While specific studies on this compound are not widely published, the degradation pathways are expected to be identical to those of Lamotrigine.

Summary of Lamotrigine's Susceptibility:

  • Acid and Base Hydrolysis: The drug is susceptible to degradation in both acidic and basic conditions, with alkaline-induced hydrolysis showing the highest degradative potential.[13]

  • Oxidation: Lamotrigine degrades in the presence of oxidizing agents like hydrogen peroxide.[13]

  • Thermal and Photolytic Stress: Reports vary, with one study indicating stability under heat, humidity, and daylight,[13] while another demonstrated degradation under dry heat and photolytic conditions.[7] This suggests that the specific conditions (intensity, duration) of exposure are critical.

Experimental Protocol for a Forced Degradation Study

Objective: To assess the stability of this compound under stress conditions and identify degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Reflux at 80°C for a specified period (e.g., 3 hours).[7] Cool, neutralize, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 1 N NaOH. Reflux at 80°C for a specified period (e.g., 3 hours).[7] Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 30% hydrogen peroxide. Heat at 60°C for a specified period (e.g., 30 minutes).[7] Cool and dilute for analysis.

  • Thermal Degradation: Store the solid drug in a hot air oven at a high temperature (e.g., 60°C) for several hours.[7] Dissolve a portion of the stressed solid and analyze.

  • Photolytic Degradation: Expose the solid drug or a solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).[7] Prepare a solution from the stressed sample and analyze.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method. The method should be capable of separating the intact drug from any degradation products.

G cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) start->acid base Base Hydrolysis (e.g., 1N NaOH, 80°C) start->base oxidation Oxidation (e.g., 30% H₂O₂, 60°C) start->oxidation thermal Thermal Stress (e.g., 60°C Solid) start->thermal photo Photolytic Stress (e.g., Sunlight) start->photo process Neutralize / Dilute Samples acid->process base->process oxidation->process thermal->process photo->process analyze Analyze via Stability-Indicating HPLC / LC-MS process->analyze compare Compare with Unstressed Control & Identify Degradants analyze->compare G cluster_main Metabolic Pathway cluster_metabolites Metabolites ltg Lamotrigine m3 Lamotrigine-N-oxide (Minor Metabolite) ltg->m3 Oxidation ugt1a4 UGT1A4 (Primary Enzyme) ltg->ugt1a4 m1 Lamotrigine-2-N-glucuronide (Major Metabolite) m2 Lamotrigine-5-N-glucuronide (Minor Metabolite) ugt1a4->m1 Glucuronidation ugt1a4->m2 Glucuronidation

References

A Technical Guide to Commercially Available Lamotrigine-d3 Standards for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Lamotrigine-d3 standards, crucial for the accurate quantification of the antiepileptic drug Lamotrigine in various biological matrices. This document outlines key suppliers, presents critical quantitative data in a comparative format, and details an established experimental protocol for its use.

Introduction to this compound

This compound (LTG-d3) is a deuterated analog of Lamotrigine, an anticonvulsant medication used in the treatment of epilepsy and bipolar disorder. The incorporation of deuterium atoms creates a stable, isotopically labeled version of the parent drug. This makes this compound an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), ensuring precise and accurate measurement of Lamotrigine in complex samples like plasma and serum. Some suppliers also offer Lamotrigine labeled with both Carbon-13 and deuterium (Lamotrigine-13C3,d3) for similar applications.

Commercially Available this compound Standards: A Comparative Overview

The selection of a suitable this compound standard is critical for the reliability of analytical data. The following table summarizes the key quantitative data for commercially available this compound and Lamotrigine-13C3,d3 standards from various reputable suppliers.

SupplierProduct NameCAS NumberMolecular FormulaChemical PurityIsotopic Enrichment/Purity
Cayman Chemical This compound1132746-94-1C₉H₄D₃Cl₂N₅≥98% (Lamotrigine)≥99% deuterated forms (d₁-d₃); ≤1% d₀[1]
LGC Standards This compound (2,3-dichlorophenyl-d3)1132746-94-1Not specifiedNot specifiedNot specified
LGC Standards (via TRC) Lamotrigine-13C3,d3, Major1246815-13-3¹³C₃C₆²H₃H₄Cl₂N₅>95% (HPLC)[2]Not specified
MedChemExpress This compound1132746-94-1Not specifiedNot specifiedNot specified
MedChemExpress Lamotrigine-13C,d32517756-06-6Not specifiedNot specifiedNot specified[3]
Santa Cruz Biotechnology Lamotrigine-13C3,d31246815-13-3C₆¹³C₃H₄D₃Cl₂N₅≥98%[4]Not specified
Pharmaffiliates Lamotrigine-13C3,d31246815-13-3C₆¹³C₃H₄D₃Cl₂N₅Not specifiedNot specified[5]

Experimental Protocol: Quantification of Lamotrigine in Human Plasma using LC-MS/MS

The following is a detailed methodology for the quantification of Lamotrigine in human plasma using Lamotrigine-13C3,d3 as an internal standard. This protocol is based on a validated method published in a peer-reviewed scientific journal.[6]

Materials and Reagents
  • Working Standards: Lamotrigine (99.0% purity) and Lamotrigine-13C3,d3 (99.2% purity)[6]

  • Solvents: HPLC grade acetonitrile and methanol, LC-MS grade ammonium formate[6]

  • Solid Phase Extraction (SPE) Cartridges: Cleanert PEP-H, 30 mg/mL[6]

Sample Preparation (Solid-Phase Extraction)
  • Condition the SPE cartridge with 0.500 mL of methanol followed by 0.500 mL of water.

  • To 0.300 mL of plasma sample, add 0.050 mL of the internal standard working solution (500.00 ng/mL Lamotrigine-13C3,d3 in methanol–water, 50:50, v/v) and vortex for 30 seconds.

  • Add 0.400 mL of water and vortex for another 30 seconds.

  • Load the entire sample onto the conditioned SPE cartridge and centrifuge at 1500 rpm for 1 minute.

  • Wash the cartridge with 1 mL of 20% methanol–water mixture followed by 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute with 0.400 mL of the mobile phase.

  • Inject 10 μL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • LC System: Shimadzu scientific instruments with LC-20AD delivery pumps, DGU-20A3 prominence solvent degasser, SIL-HTc Shimadzu autosampler, and CBM-20A prominence column oven.

  • Column: Chromolith® SpeedROD; RP-18e column (50−4.6 mm i.d.)

  • Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)[6]

  • Flow Rate: 0.500 mL/min[6]

  • Column Temperature: 35±1 °C

  • Autosampler Temperature: 10±1 °C

Mass Spectrometry Conditions
  • Mass Spectrometer: API-3000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Lamotrigine: m/z 256.1 → 211.3

    • Lamotrigine-13C3,d3: m/z 262.1 → 217.2

  • Dwell Time: 200 ms

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Lamotrigine using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound IS plasma_sample->add_is spe Solid-Phase Extraction add_is->spe evap_recon Evaporate & Reconstitute spe->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for Lamotrigine analysis.

Logical Workflow for Selecting a this compound Standard

The selection of an appropriate deuterated standard is a critical decision in the development of a robust analytical method. The following diagram outlines a logical workflow to guide researchers in this process.

logical_workflow start Define Analytical Method Requirements search_suppliers Identify Potential Suppliers start->search_suppliers request_info Request Technical Data (CoA, Datasheet) search_suppliers->request_info evaluate_purity Evaluate Chemical and Isotopic Purity request_info->evaluate_purity check_availability Check Availability and Pack Sizes evaluate_purity->check_availability compare_cost Compare Cost per Analysis check_availability->compare_cost select_standard Select Optimal Standard compare_cost->select_standard

Caption: Selecting a this compound standard.

References

An In-Depth Technical Guide to the Structural and Physicochemical Differences Between Lamotrigine and Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical distinctions between the anticonvulsant drug Lamotrigine and its deuterated analog, Lamotrigine-d3. The strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile, offering potential advantages in pharmacokinetics and therapeutic application. This document delves into the core chemical properties, synthesis, and analytical methodologies, and explores the pharmacological implications of this isotopic substitution.

Core Structural Differences

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a phenyltriazine derivative.[1] this compound is an isotopologue of Lamotrigine in which three hydrogen atoms on the 2,3-dichlorophenyl ring have been replaced by deuterium atoms.[2][3] This seemingly minor structural modification, the substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D), is the cornerstone of the differing properties between the two molecules.

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a significant kinetic isotope effect (KIE), where the rate of chemical reactions involving the cleavage of a C-D bond is slower than that of a C-H bond.[4] In the context of drug metabolism, where enzymatic reactions often involve the breaking of C-H bonds, this effect can lead to a reduced rate of metabolism for the deuterated compound.[5][6]

Comparative Physicochemical Properties

PropertyLamotrigineThis compoundReference
Molecular Formula C₉H₇Cl₂N₅C₉H₄D₃Cl₂N₅[1][2]
Molecular Weight 256.09 g/mol 259.11 g/mol [1][3]
Monoisotopic Mass 255.0078506 Da258.0266809 Da[1][3]
pKa 5.7Not explicitly reported, but expected to be very similar to Lamotrigine.[7]
LogP 1.41.4[1][3]
Water Solubility 0.17 mg/mL at 25°CNot explicitly reported, but expected to be very similar to Lamotrigine.[7]
Melting Point ~217 °CNot explicitly reported.[8]

Note: While properties like pKa, LogP, and solubility are primarily dictated by the overall electronic structure and functional groups of the molecule, which remain largely unchanged upon deuteration, minor differences may exist but are not extensively documented in publicly available literature.

Experimental Protocols

Synthesis of this compound: A Proposed Workflow

A specific, detailed experimental protocol for the synthesis of this compound is not available in a single, consolidated public source. However, based on the known synthesis of Lamotrigine and established methods for deuteration of aromatic compounds, a plausible synthetic workflow can be proposed. The key step is the preparation of deuterated 2,3-dichlorobenzoyl cyanide, the primary precursor for the dichlorophenyl moiety of Lamotrigine.

The following diagram outlines a logical workflow for the synthesis and purification of this compound.

G cluster_0 Deuteration of Starting Material cluster_1 Synthesis of Key Intermediate cluster_2 This compound Synthesis and Purification start 1,2-Dichlorobenzene deuteration Deuteration Reaction (e.g., using D2O and a catalyst) start->deuteration d4_dcb 1,2-Dichlorobenzene-d4 deuteration->d4_dcb friedel_crafts Friedel-Crafts Acylation (e.g., with oxalyl chloride and AlCl3) d4_dcb->friedel_crafts d3_benzoyl_chloride 2,3-Dichlorobenzoyl-d3 chloride friedel_crafts->d3_benzoyl_chloride cyanation Cyanation (e.g., with CuCN) d3_benzoyl_chloride->cyanation d3_benzoyl_cyanide 2,3-Dichlorobenzoyl-d3 cyanide cyanation->d3_benzoyl_cyanide condensation Condensation with Aminoguanidine d3_benzoyl_cyanide->condensation cyclization Cyclization condensation->cyclization crude_ltg_d3 Crude this compound cyclization->crude_ltg_d3 purification Purification (e.g., Recrystallization) crude_ltg_d3->purification final_product Pure this compound purification->final_product

Proposed workflow for the synthesis of this compound.

Methodology Details:

  • Deuteration of 1,2-Dichlorobenzene: This can be achieved through various methods, including acid-catalyzed exchange with heavy water (D₂O) or more advanced methods using deuterated solvents and catalysts.[9]

  • Synthesis of 2,3-Dichlorobenzoyl-d3 cyanide: Following the deuteration of the starting material, the synthesis would proceed similarly to the established methods for the non-deuterated compound. This typically involves the Friedel-Crafts acylation of deuterated 1,2-dichlorobenzene to form the corresponding benzoyl chloride, followed by cyanation, often using copper(I) cyanide.

  • Condensation and Cyclization: The resulting deuterated 2,3-dichlorobenzoyl cyanide would then be condensed with aminoguanidine, followed by cyclization to form the triazine ring of this compound. This is a critical step in forming the core structure of the drug.

  • Purification: The crude this compound would then be purified using standard techniques such as recrystallization to obtain a product of high purity suitable for analytical and research purposes.

Analytical Methodology: Quantification of Lamotrigine and this compound

This compound is frequently used as an internal standard for the quantification of Lamotrigine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its similar chromatographic behavior and distinct mass-to-charge ratio (m/z).

A General LC-MS/MS Protocol:

  • Sample Preparation:

    • Protein precipitation of plasma or serum samples with a solvent like acetonitrile.

    • Addition of a known concentration of this compound as an internal standard.

    • Centrifugation to remove precipitated proteins.

    • Dilution of the supernatant before injection.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

      • Lamotrigine Transition: m/z 256.1 → 211.1 (example)

      • This compound Transition: m/z 259.1 → 214.1 (example)

The following diagram illustrates a typical bioanalytical workflow for the simultaneous quantification of Lamotrigine and this compound.

G sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (MRM Transitions) lcms->data quant Quantification (Ratio of Analyte to IS) data->quant result Concentration of Lamotrigine quant->result

Bioanalytical workflow for Lamotrigine quantification.

Pharmacological Implications of Deuteration

The primary rationale for developing deuterated drugs is to favorably alter their pharmacokinetic properties.[10] While specific comparative pharmacokinetic data for Lamotrigine versus this compound in humans is not extensively published, the principles of the kinetic isotope effect provide a strong theoretical basis for the expected differences.

Mechanism of Action

The mechanism of action of Lamotrigine is believed to involve the inhibition of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate.[8] As deuteration does not alter the fundamental molecular shape or the electronic properties responsible for receptor binding, the pharmacodynamic mechanism of this compound is expected to be identical to that of Lamotrigine.

The following diagram illustrates the proposed mechanism of action of Lamotrigine.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ap Action Potential vgsc Voltage-Gated Sodium Channel ap->vgsc ca_influx Calcium Influx vgsc->ca_influx glutamate_release Glutamate Release ca_influx->glutamate_release glutamate_receptor Glutamate Receptor glutamate_release->glutamate_receptor Glutamate excitation Neuronal Excitation glutamate_receptor->excitation lamotrigine Lamotrigine / this compound lamotrigine->vgsc Inhibits

Mechanism of action of Lamotrigine.
Metabolism and Pharmacokinetics

Lamotrigine is primarily metabolized in the liver via glucuronidation, with the major metabolite being the N2-glucuronide. Since the deuteration in this compound is on the dichlorophenyl ring, it is not at a primary site of metabolic attack. However, secondary metabolic pathways or potential off-target oxidation at the deuterated positions could be slowed. This could potentially lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism would result in a lower clearance of the drug from the body.

  • Increased Half-Life: Consequently, the drug would remain in the systemic circulation for a longer period, leading to an extended half-life.

  • Altered Metabolite Profile: The formation of certain minor metabolites might be reduced.

These anticipated pharmacokinetic changes could potentially translate into a more stable plasma concentration profile, reduced dosing frequency, and potentially a lower overall dose, which could be beneficial in a clinical setting. However, it is crucial to note that without direct comparative clinical studies, these remain theoretical advantages based on the established principles of deuterated drug development.

Conclusion

The structural difference between Lamotrigine and this compound, while subtle, has the potential to significantly impact the drug's disposition in the body. The increased strength of the C-D bond in this compound is the key factor that may lead to a slower rate of metabolism and an altered pharmacokinetic profile. This in-depth technical guide has provided a comprehensive overview of the core differences, proposed experimental workflows for synthesis and analysis, and discussed the potential pharmacological implications. Further research, particularly direct comparative pharmacokinetic and metabolic studies, is necessary to fully elucidate the therapeutic potential of this compound.

References

The Strategic Application of Deuterated Compounds in Exploratory Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful strategy in exploratory drug discovery. This subtle atomic alteration can profoundly influence a molecule's metabolic fate and pharmacokinetic profile, offering a valuable tool to optimize drug candidates. This technical guide provides an in-depth exploration of the core applications of deuterated compounds in early-phase research, complete with comparative data, detailed experimental protocols, and visual workflows to aid in practical implementation.

Enhancing Pharmacokinetic Profiles through the Kinetic Isotope Effect

The foundational principle behind the utility of deuterated compounds in drug development is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[1][2] This increased bond stability can slow down the rate of metabolism, leading to several potential advantages for a drug candidate.[3][4]

Key Advantages of Deuteration:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life and increased overall exposure.[3][5]

  • Reduced Toxic Metabolite Formation: By blocking or slowing metabolism at a specific site, the formation of toxic metabolites can be minimized.[3]

  • Enhanced Efficacy: Increased exposure to the parent drug can lead to improved therapeutic effects.

  • More Predictable Pharmacokinetics: Deuteration can lead to more consistent plasma levels of a drug, reducing inter-patient variability.

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs

The following tables summarize quantitative data from clinical and preclinical studies, illustrating the impact of deuteration on key pharmacokinetic parameters.

Table 1: Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers [1][6]

ParameterDeutetrabenazine (Deuterated)Tetrabenazine (Non-deuterated)Fold Change
Total Active Metabolites (α+β-HTBZ)
Half-life (t½)~2x longer-~2.0
Overall Exposure (AUC₀₋inf)>2x higher->2.0
Individual Metabolites
α-HTBZ AUC132.2% increase-2.32
β-HTBZ AUC142.3% increase-2.42
α-HTBZ t½76% increase-1.76
β-HTBZ t½49% increase-1.49

Table 2: d₉-Methadone vs. Methadone in CD-1 Male Mice [7]

Parameterd₉-Methadone (Deuterated)Methadone (Non-deuterated)Fold Change
AUC₀₋₈h5.7-fold increase-5.7
Cₘₐₓ4.4-fold increase-4.4
Clearance (CL)0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg0.19
Brain-to-Plasma Ratio0.35 ± 0.122.05 ± 0.620.17

Table 3: CTP-656 (Deuterated Ivacaftor) vs. Ivacaftor in Healthy Volunteers [2][5]

ParameterCTP-656 (Deuterated)Ivacaftor (Non-deuterated)Fold Change
Half-life (t½)15.9 hours~9 hours~1.8
Dosing FrequencyOnce daily (potential)Twice daily-

Applications in Metabolic Pathway Elucidation and as Internal Standards

Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of molecules and for quantitative bioanalysis.

  • Metabolic Pathway Elucidation: By introducing a deuterated compound into a biological system, researchers can track its transformation into various metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous identification of metabolic pathways and the characterization of novel metabolites.[8]

  • Internal Standards in Quantitative Bioanalysis: Deuterated analogs of an analyte are considered the "gold standard" for internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[9] Because they have nearly identical physicochemical properties to the unlabeled analyte, they co-elute during chromatography and experience the same matrix effects and ionization suppression/enhancement. This allows for highly accurate and precise quantification of the analyte in complex biological matrices like plasma or urine.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated compounds.

In Vivo Pharmacokinetic Study of a Deuterated Compound

Objective: To compare the pharmacokinetic profile of a deuterated drug candidate with its non-deuterated counterpart in a relevant animal model.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats, CD-1 mice) based on the drug's metabolism and the study's objectives.

  • Drug Administration:

    • Prepare solutions of the deuterated and non-deuterated compounds in a suitable vehicle.

    • Administer a single dose of each compound to separate groups of animals via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.

    • Process the blood to separate plasma.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of the parent drug and its deuterated analog, as well as their major metabolites.

    • Use a deuterated internal standard for each analyte to ensure accurate quantification.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (AUC, Cₘₐₓ, t½, CL, Vd) for both the deuterated and non-deuterated compounds using appropriate software.

    • Statistically compare the parameters between the two groups to determine the effect of deuteration.

LC-MS/MS Bioanalysis Using a Deuterated Internal Standard

Objective: To accurately quantify a drug candidate in a biological matrix.

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard solution.

    • Perform a sample cleanup procedure to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate liquid chromatography column.

    • Separate the analyte and internal standard from other matrix components.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples and calibrators.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios against the calibration curve.

Protein-Ligand Interaction Analysis Using NMR with a Deuterated Protein

Objective: To identify the binding site of a ligand on a protein and determine the binding affinity.

Methodology:

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling and a high level of deuteration (>75%). This is typically done by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and D₂O.

    • Prepare a stock solution of the ligand in the same buffer as the protein.

  • NMR Titration:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled, deuterated protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Incrementally add small aliquots of the ligand solution to the protein sample.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Monitor the chemical shift perturbations (CSPs) of the protein's amide peaks upon ligand binding. Residues with significant CSPs are likely part of or near the ligand-binding site.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.

    • Quantify the binding affinity (Kd) by fitting the change in chemical shift as a function of ligand concentration to a binding isotherm.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in this guide.

Drug_Metabolism_Pathway cluster_absorption Absorption cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Drug_Administered Drug Administered (Pro-drug or Active Form) Phase_I Phase I Metabolism (e.g., CYP450 Oxidation) Drug_Administered->Phase_I Distribution Deuterated_Compound Deuterated Compound (Slower Metabolism) Drug_Administered->Deuterated_Compound Deuteration Strategy Metabolite_1 Metabolite 1 (Active or Inactive) Phase_I->Metabolite_1 Deuterated_Compound->Phase_I Kinetic Isotope Effect (Slower Rate) Phase_II Phase II Metabolism (Conjugation) Metabolite_1->Phase_II Metabolite_2 Metabolite 2 (Excretable) Phase_II->Metabolite_2 Excretion Excretion (Urine, Feces) Metabolite_2->Excretion

Figure 1: Drug Metabolism Pathway with Deuteration Strategy

LC_MS_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) Internal_Standard_Addition 2. Addition of Deuterated Internal Standard Sample_Collection->Internal_Standard_Addition Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation) Internal_Standard_Addition->Sample_Preparation LC_Separation 4. Liquid Chromatography (Separation) Sample_Preparation->LC_Separation MS_Detection 5. Mass Spectrometry (Detection - MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification 7. Quantification (Concentration Determination) Data_Analysis->Quantification NMR_Titration_Workflow Protein_Expression 1. Express and Purify ¹⁵N-Labeled, Deuterated Protein Baseline_Spectrum 2. Acquire Baseline 2D ¹H-¹⁵N HSQC Spectrum Protein_Expression->Baseline_Spectrum Ligand_Titration 3. Titrate Ligand into Protein Sample Baseline_Spectrum->Ligand_Titration Acquire_Spectra 4. Acquire HSQC Spectrum after each Addition Ligand_Titration->Acquire_Spectra Analyze_CSPs 5. Analyze Chemical Shift Perturbations (CSPs) Acquire_Spectra->Analyze_CSPs Map_Binding_Site 6. Map CSPs onto Protein Structure Analyze_CSPs->Map_Binding_Site Determine_Kd 7. Determine Binding Affinity (Kd) Analyze_CSPs->Determine_Kd

References

Methodological & Application

Application Notes and Protocols: Utilizing Lamotrigine-d3 as an Internal Standard for Accurate Quantification of Lamotrigine in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamotrigine is an anticonvulsant medication employed in the management of epilepsy and bipolar disorder.[1][2][3] Therapeutic drug monitoring of lamotrigine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects, necessitating precise and dependable analytical methods for its quantification in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as Lamotrigine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variations in sample preparation and instrument response.[2] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the accurate determination of lamotrigine concentrations in plasma samples.

Experimental Protocols

This section outlines the key experimental procedures for the quantification of lamotrigine in plasma using this compound as an internal standard. The protocols are based on established and validated LC-MS/MS methodologies.[4]

Materials and Reagents
  • Lamotrigine reference standard

  • This compound internal standard (IS)[1][2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Water (deionized or Milli-Q)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Lamotrigine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store the stock solutions at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Lamotrigine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard Working Solution:

    • Prepare a working solution of this compound by diluting the stock solution with the same solvent as the working standards to a final concentration of, for example, 500 ng/mL.[4]

Sample Preparation

Two common methods for plasma sample preparation are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

SPE_Workflow start Start: Plasma Sample plasma Aliquot 200 µL Plasma start->plasma add_is Add 50 µL this compound Working Solution plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add 200 µL 4% H3PO4 vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 load Load Sample onto SPE Cartridge vortex2->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., 2% Formic Acid, then Methanol) load->wash elute Elute Analytes (e.g., 5% Ammonia in Methanol/Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 1: Solid-Phase Extraction (SPE) Workflow.

PPT_Workflow start Start: Plasma Sample plasma Aliquot 100 µL Plasma start->plasma add_is Add 25 µL this compound Working Solution plasma->add_is vortex1 Vortex add_is->vortex1 add_ppt Add 300 µL Acetonitrile (Protein Precipitant) vortex1->add_ppt vortex2 Vortex Mix (e.g., 2 min) add_ppt->vortex2 centrifuge Centrifuge (e.g., 10,000 rpm, 5 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate analyze Inject into LC-MS/MS supernatant->analyze reconstitute Reconstitute in Mobile Phase (If evaporated) evaporate->reconstitute reconstitute->analyze

Figure 2: Protein Precipitation (PPT) Workflow.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of lamotrigine.

ParameterTypical Conditions
Liquid Chromatography
HPLC SystemAgilent 1100 series or equivalent[5]
ColumnC18 reverse-phase column (e.g., XBridge C18, 50 x 2.1 mm, 5 µm)[5]
Mobile PhaseA: 10 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
GradientIsocratic or gradient elution depending on the method
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionsLamotrigine: e.g., m/z 256.0 → 211.0this compound: e.g., m/z 259.0 → 214.0
Dwell Time100 - 200 ms
Collision EnergyOptimized for specific instrument
Gas TemperaturesOptimized for specific instrument

Data Presentation: Quantitative Method Validation Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for lamotrigine using this compound as an internal standard.

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lamotrigine5.00 - 1500.00[5]> 0.99
Table 2: Accuracy and Precision
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC15.00< 5.0< 5.095.0 - 105.0
Medium QC750.00< 5.0< 5.095.0 - 105.0
High QC1200.00< 5.0< 5.095.0 - 105.0

Data presented are representative and may vary between laboratories and specific method validations.

Table 3: Recovery
AnalyteLow QC (%)Medium QC (%)High QC (%)
Lamotrigine~85~85~85
This compound (IS)~85~85~85

Recovery is determined by comparing the analyte response in extracted samples to the response of unextracted standards.

Signaling Pathways and Logical Relationships

The core principle behind the use of an internal standard is to ensure accurate quantification by accounting for potential variability during the analytical process.

Internal_Standard_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification cluster_correction Correction for Variability plasma Plasma Sample (Lamotrigine) add_is Add Known Amount of This compound (IS) plasma->add_is extraction Extraction (SPE or PPT) add_is->extraction injection Injection extraction->injection ionization Ionization (ESI+) injection->ionization detection Detection (MRM) ionization->detection ratio Calculate Peak Area Ratio (Lamotrigine / this compound) detection->ratio calibration Compare to Calibration Curve ratio->calibration concentration Determine Lamotrigine Concentration calibration->concentration variability Sources of Variability: - Extraction Efficiency - Matrix Effects - Injection Volume - Ion Suppression/Enhancement correction This compound co-elutes and experiences similar variability, normalizing the response. correction->ratio

Figure 3: Logic of Internal Standard Correction.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of lamotrigine in plasma samples by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The detailed workflows and clear data presentation facilitate the accurate and precise therapeutic drug monitoring of lamotrigine, ultimately contributing to improved patient care.

References

Application Note: High-Throughput Analysis of Lamotrigine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of lamotrigine in human plasma. The method utilizes lamotrigine-d3, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2] The sample preparation involves a straightforward protein precipitation procedure, offering a rapid turnaround time suitable for high-throughput clinical and pharmacokinetic studies.[3] The method was validated according to the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and stability.[4][5]

Introduction

Lamotrigine is a second-generation antiepileptic drug widely used for treating various seizure types and for mood stabilization in bipolar disorder.[6] Therapeutic drug monitoring (TDM) of lamotrigine is crucial due to its significant interindividual pharmacokinetic variability, which can be influenced by factors like co-medications, genetic polymorphisms, and renal function.[7][8] A reliable analytical method is essential for dose optimization to maintain plasma concentrations within the therapeutic range (typically 3.0 - 14.0 µg/mL) and minimize adverse effects.[8]

LC-MS/MS is the preferred technique for bioanalysis due to its high selectivity and sensitivity. The use of a deuterated internal standard like this compound is the gold standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, thus providing the most accurate quantification.[1][9] This document provides a comprehensive protocol for method development, validation, and sample analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Lamotrigine (purity >98.0%), this compound (isotopic purity ≥99%)[1][2]

  • Solvents: HPLC-grade Methanol and Acetonitrile, Formic Acid (LC-MS grade)

  • Water: Deionized water, 18.2 MΩ·cm

  • Biological Matrix: Drug-free human plasma (K2EDTA)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Lamotrigine and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[9]

  • Working Standard Solutions: Prepare working solutions of Lamotrigine by serially diluting the stock solution with 50:50 (v/v) methanol/water to create calibration standards.[10]

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike appropriate volumes of the Lamotrigine working standard solutions into blank human plasma to obtain calibration standards.

  • A typical calibration curve range is 5 to 1,500 ng/mL.[9]

  • Prepare Quality Control (QC) samples in blank plasma at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Figure 1: Overall Experimental Workflow
Sample Preparation Protocol: Protein Precipitation

  • Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile to act as the precipitation solvent).

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Inject 5-10 µL into the LC-MS/MS system.[9]

Sample_Preparation_Workflow Figure 2: Protein Precipitation Protocol start Start plasma Pipette 50 µL Plasma (Standard, QC, or Sample) start->plasma add_is Add 150 µL of Internal Standard in Acetonitrile plasma->add_is vortex Vortex for 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject end End inject->end

Figure 2: Protein Precipitation Protocol
LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

LC Parameters Condition
Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Total Run Time ~4.0 minutes
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Parameters Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temperature ~500°C
MRM Transitions Lamotrigine: Q1: 256.0 -> Q3: 211.0 This compound: Q1: 259.1 -> Q3: 214.0
Collision Gas Nitrogen

Method Validation Summary

The method was validated following ICH M10 guidelines.[5] The acceptance criteria for accuracy and precision are within ±15% (±20% at the LLOQ).[11]

Linearity and Range

The calibration curve was linear over the range of 5.0 ng/mL to 1500 ng/mL. The coefficient of determination (r²) was >0.995 using a weighted (1/x²) linear regression.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using five replicates of QC samples at four concentration levels.

Table 1: Intra-day and Inter-day Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | | Inter-day (n=15, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Mean Conc. (ng/mL) | Precision (%RSD) | Accuracy (%RE) | | LLOQ | 5.0 | 5.1 | 6.8 | 2.0 | 5.2 | 8.5 | 4.0 | | LQC | 15.0 | 14.8 | 5.2 | -1.3 | 15.3 | 6.1 | 2.0 | | MQC | 150.0 | 152.1 | 3.1 | 1.4 | 147.9 | 4.5 | -1.4 | | HQC | 1200.0 | 1185.6 | 2.5 | -1.2 | 1210.8 | 3.8 | 0.9 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 2: Extraction Recovery and Matrix Effect | QC Level | Extraction Recovery (%) | Matrix Effect (%) | | :--- | :--- | :--- | | | Lamotrigine | This compound (IS) | Lamotrigine | | LQC | 98.5 | 99.1 | 102.3 | | HQC | 97.2 | 98.6 | 101.5 |

Note: A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Stability

Lamotrigine was found to be stable under various storage and handling conditions.

Table 3: Stability of Lamotrigine in Human Plasma

Stability Condition QC Level Accuracy (% of Nominal)
Freeze-Thaw (3 cycles, -80°C) LQC & HQC 95.8% - 103.2%
Short-Term (Bench-top, 6 hours) LQC & HQC 97.1% - 101.5%
Long-Term (-80°C, 90 days) LQC & HQC 94.5% - 104.0%

| Post-Preparative (Autosampler, 48 hours) | LQC & HQC | 98.0% - 102.7% |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of lamotrigine in human plasma. The simple protein precipitation sample preparation makes it ideal for high-throughput environments. The use of a deuterated internal standard, this compound, ensures the highest level of accuracy and precision, making this method well-suited for pharmacokinetic studies, clinical research, and routine therapeutic drug monitoring.[1][9] The method meets the stringent validation requirements set by international regulatory guidelines.[4][5][11]

References

Application of Lamotrigine-d3 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lamotrigine-d3, a stable isotope-labeled internal standard, in the pharmacokinetic analysis of the anti-epileptic drug Lamotrigine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response, ensuring the accuracy and precision of the results.

Introduction

Lamotrigine is a widely used anti-epileptic drug for which therapeutic drug monitoring and pharmacokinetic studies are crucial to optimize dosage and minimize adverse effects. This compound, in which three hydrogen atoms are replaced by deuterium, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical and physical similarity to Lamotrigine. It co-elutes with the analyte but is differentiated by its higher mass, allowing for precise quantification.

Key Applications

The primary application of this compound is as an internal standard in bioanalytical methods to support a variety of pharmacokinetic studies, including:

  • Bioavailability and Bioequivalence Studies: Comparing different formulations of Lamotrigine or assessing the impact of food on its absorption.[1][2][3][4][5][6]

  • Single and Multiple Dose Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Lamotrigine.[7][8]

  • Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of Lamotrigine.[7]

  • Special Population Pharmacokinetics: Studying the pharmacokinetics of Lamotrigine in specific populations such as the elderly, children, or patients with renal or hepatic impairment.[9][10]

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of plasma concentrations to ensure they are within the therapeutic range.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Lamotrigine from studies that have utilized stable isotope-labeled Lamotrigine or could be supported by methods using this compound.

Table 1: Pharmacokinetic Parameters of Lamotrigine (Immediate-Release vs. Extended-Release Formulations in the Elderly) [2][3][11]

ParameterImmediate-Release (IR)Extended-Release (XR)
Tmax, ss (hours) 1.33.0
Cmax, ss (µg/mL) 7.82 (Geometric Mean)6.83 (Geometric Mean)
AUC0-24h, ss (µg·h/mL) 142138
Absolute Bioavailability 73%92%
Fluctuation Index 0.55 (Geometric Mean)0.34 (Geometric Mean)

Table 2: General Pharmacokinetic Parameters of Lamotrigine [1][7][8][12]

ParameterValue
Bioavailability ~98% (oral)
Time to Peak Concentration (Tmax) ~1.43 - 3 hours
Elimination Half-life (t1/2) 22.8 - 37.4 hours (monotherapy)
13.5 - 15 hours (with enzyme inducers)
48.3 - 59 hours (with valproic acid)
Volume of Distribution (Vd/F) 1.2 - 1.36 L/kg
Plasma Protein Binding ~56%

Experimental Protocols

Protocol for Quantification of Lamotrigine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Lamotrigine in human plasma using this compound as an internal standard.

4.1.1. Materials and Reagents

  • Lamotrigine analytical standard

  • This compound internal standard (ISTD)

  • Human plasma (with K3EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

4.1.2. Preparation of Solutions

  • Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve Lamotrigine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lamotrigine Working Solutions: Prepare serial dilutions of the Lamotrigine stock solution in methanol-water (50:50, v/v) to create calibration standards.[13]

  • This compound Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution in methanol-water (50:50, v/v).[13]

4.1.3. Sample Preparation (Solid-Phase Extraction) [13][14]

  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquot 300 µL of plasma sample into a polypropylene tube.

  • Add 50 µL of the this compound internal standard working solution (e.g., 500 ng/mL) to each sample, except for blank samples.

  • Vortex for approximately 30 seconds.

  • Add 400 µL of water and vortex again for 30 seconds.

  • Condition the SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol-water mixture, followed by 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue with 400 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions [13][14][15]

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., Chromolith® SpeedROD; RP-18e, 50-4.6 mm i.d. or Cadenza CD-C18, 100 × 2 mm, 3 μm) is suitable.

    • Mobile Phase: Acetonitrile: 5 mM ammonium formate solution (90:10, v/v) or 0.1% formic acid in water/acetonitrile (2/1, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions for Lamotrigine and this compound should be optimized on the instrument used.

4.1.5. Calibration and Quality Control

  • Prepare a calibration curve by spiking blank plasma with known concentrations of Lamotrigine working solutions.[13]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.[13]

  • The calibration curve is constructed by plotting the peak area ratio of Lamotrigine to this compound against the concentration of Lamotrigine.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

G cluster_study_design Study Design cluster_dosing_sampling Dosing & Sampling cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis study_design Protocol Development (e.g., Crossover Design) subject_recruitment Subject Recruitment & Screening study_design->subject_recruitment informed_consent Informed Consent subject_recruitment->informed_consent dosing Drug Administration (Oral Lamotrigine) informed_consent->dosing blood_sampling Serial Blood Sampling (pre-dose and post-dose) dosing->blood_sampling plasma_separation Plasma Separation & Storage (-20°C) blood_sampling->plasma_separation sample_prep Sample Preparation (SPE with this compound ISTD) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Quantification using Calibration Curve lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) quantification->pk_modeling parameter_calc Calculation of PK Parameters (AUC, Cmax, t1/2) pk_modeling->parameter_calc report Final Report Generation parameter_calc->report

Caption: Workflow of a typical pharmacokinetic study.

Metabolic Pathway of Lamotrigine

G Lamotrigine Lamotrigine UGT UDP-glucuronosyltransferases (UGTs) (e.g., UGT1A4) Lamotrigine->UGT Metabolism in Liver Metabolites Inactive Glucuronide Metabolites Excretion Renal Excretion Metabolites->Excretion UGT->Metabolites

Caption: Primary metabolic pathway of Lamotrigine.

References

Preparation and Storage of Lamotrigine-d3 Stock and Working Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of Lamotrigine-d3 stock and working solutions, intended for use as an internal standard in analytical applications such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a deuterated analog of Lamotrigine, an anticonvulsant medication. In analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, this compound serves as an ideal internal standard for the quantification of Lamotrigine in biological matrices.[1][2] Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.[3] Proper preparation and storage of this compound solutions are critical for generating accurate and reproducible analytical data.

Quantitative Data Summary

The following tables summarize the key quantitative information regarding the solubility and stability of this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLMedChemExpress
Ethanol~2 mg/mLCayman Chemical
Dimethylformamide (DMF)~10 mg/mLCayman Chemical
MethanolSoluble (used for stock solutions)[4][5]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLCayman Chemical

Note: It is recommended to use newly opened, anhydrous DMSO to avoid solubility issues.

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureDurationReference
Solid Form-20°C≥ 4 yearsCayman Chemical
Stock Solution in Organic Solvent-20°C1 monthMedChemExpress
Stock Solution in Organic Solvent-80°C6 monthsMedChemExpress
Aqueous Working Solutions2-8°CNot recommended for more than one dayCayman Chemical
Lamotrigine in Human Serum-20°C975 daysFDA

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol.

Materials:

  • This compound solid

  • Methanol (HPLC grade or higher)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a predetermined amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Transfer the weighed solid to a 10 mL volumetric flask. Add a small volume of methanol (approximately 5-7 mL) to the flask.

  • Mixing: Cap the flask and vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add methanol to the flask to bring the final volume to the 10 mL mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials, label appropriately, and store at -20°C or -80°C for long-term stability.[6] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6]

Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from the 1 mg/mL stock solution by serial dilution.

Materials:

  • This compound stock solution (1 mg/mL)

  • Methanol or Methanol:Water (50:50, v/v) as diluent

  • Volumetric flasks or microtubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Add the diluent (methanol or methanol:water) to the 10 mL mark.

    • Mix thoroughly by inverting the flask. This creates a 10 µg/mL intermediate working solution.

  • Final Working Solutions (e.g., 100 ng/mL):

    • Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate diluent.

    • Mix thoroughly. This yields a final working solution with a concentration of 100 ng/mL.

  • Storage of Working Solutions:

    • If prepared in an organic solvent like methanol, store in tightly sealed vials at 2-8°C for short-term use or at -20°C for longer periods.

    • Crucially, aqueous solutions of lamotrigine are not recommended for storage for more than one day. [7] Therefore, it is best practice to prepare aqueous working solutions fresh daily.

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Solid dissolve Dissolve in Methanol weigh->dissolve mix Vortex/Sonicate dissolve->mix volume Adjust to Final Volume mix->volume store_stock Store at -20°C / -80°C volume->store_stock stock_solution 1 mg/mL Stock Solution store_stock->stock_solution intermediate Prepare Intermediate Dilution final Prepare Final Working Solution intermediate->final store_work Use Fresh or Store Appropriately final->store_work working_solution Working Solutions (e.g., 100 ng/mL) final->working_solution stock_solution->intermediate Serial Dilution application Analytical Application (e.g., LC-MS) working_solution->application

Caption: Workflow for this compound Solution Preparation.

This application note provides a comprehensive guide for the preparation and storage of this compound solutions. Adherence to these protocols will help ensure the quality and reliability of analytical results in research and drug development settings.

References

Application Note: Chromatographic Separation of Lamotrigine and Lamotrigine-d3 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed methodologies for the quantitative analysis of lamotrigine and its deuterated internal standard, lamotrigine-d3, in biological matrices. The protocols described herein are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a range of sensitivity and selectivity to suit various analytical needs. All quantitative data is summarized in structured tables, and experimental workflows are illustrated with clear diagrams.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Accurate and precise quantification of lamotrigine in biological fluids such as plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. This document outlines validated chromatographic methods for the reliable separation and quantification of lamotrigine and this compound.

Chromatographic Methods and Protocols

Two primary chromatographic techniques are detailed below: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for applications requiring lower detection limits.

HPLC-UV Method

This method is designed for the quantification of lamotrigine in human plasma and is well-suited for therapeutic drug monitoring.

2.1.1. Experimental Protocol

Sample Preparation (Protein Precipitation)

  • To 1.0 mL of human plasma in a microcentrifuge tube, add a working solution of the internal standard (if applicable, though this protocol uses an external standard curve).

  • Add 1.0 mL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject 20 µL into the HPLC system.

Chromatographic Conditions

ParameterValue
Instrument High-Performance Liquid Chromatography with UV Detector
Column Diamonsil C18 (150mm × 4.6mm, 5µm)[3]
Mobile Phase 0.1% Trifluoroacetic acid and Methanol (59:41 v/v)[3]
Flow Rate 1.5 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 40°C[3]
UV Detection 260 nm[3]

2.1.2. Quantitative Data

ParameterResult
Linearity Range 1.0 - 50 µg/mL (r² = 0.9961)[3]
Lower Limit of Quantification (LLOQ) 1.0 µg/mL[3]
Retention Time of Lamotrigine Not explicitly stated
Intra-day Precision (RSD) Within acceptable limits
Inter-day Precision (RSD) Within acceptable limits
Accuracy Within acceptable limits
Recovery Within acceptable limits
LC-MS/MS Method

This highly sensitive and selective method is ideal for pharmacokinetic studies and bioequivalence trials where low concentrations of lamotrigine need to be accurately measured.

2.2.1. Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

  • Condition a Cleanert PEP-H (30 mg/mL) solid-phase extraction (SPE) cartridge with 0.500 mL of methanol followed by 0.500 mL of water.[5]

  • In a polypropylene tube, aliquot 0.300 mL of a plasma sample.[5]

  • Add 0.050 mL of the this compound internal standard working solution (500.00 ng/mL in 50:50 v/v methanol-water).[5]

  • Vortex for approximately 30 seconds.[5]

  • Add 0.400 mL of water and vortex again for 30 seconds.[5]

  • Load the entire sample onto the conditioned SPE cartridge.[5]

  • Centrifuge the cartridge at 1500 rpm for 1 minute to pass the sample through.[5]

  • Wash the cartridge with an appropriate solvent (details not specified in the source).

  • Elute the analytes with an appropriate elution solvent (details not specified in the source).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions

ParameterValue
Instrument Liquid Chromatography with Tandem Mass Spectrometry
Column Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[5]
Mobile Phase Acetonitrile: 5±0.1 mM Ammonium formate solution (90:10, v/v)[5]
Flow Rate 0.500 mL/min[5]
Injection Volume Not explicitly stated
Ionization Mode Electrospray Ionization (ESI), Positive[5]
Source Temperature 450 °C[5]
Ion Spray Voltage 2000 V[5]
Collision Activated Dissociation (CAD) Gas 10[5]
Curtain Gas 8[5]
Nebulizer Gas 12[5]
MRM Transitions Lamotrigine: m/z 256.0 → 211.0, this compound: Not explicitly stated[6]

2.2.2. Quantitative Data

ParameterResult
Linearity Range 5.02–1226.47 ng/mL[5]
Lower Limit of Quantification (LLOQ) 5.02 ng/mL[5]
Retention Time Approximately 1.50 min for both lamotrigine and this compound[5]
Intra-day Precision Within 3.0%[5]
Inter-day Precision Within 3.0%[5]
Accuracy Within ±6.0% of nominal values[5]
Recovery of Lamotrigine 73.2% to 80.2%[5]
Recovery of this compound 65.1%[5]

Experimental Workflows

The following diagrams illustrate the logical flow of the sample preparation and analysis processes described in this application note.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma 1. Plasma Sample add_methanol 2. Add Methanol plasma->add_methanol vortex1 3. Vortex add_methanol->vortex1 centrifuge 4. Centrifuge vortex1->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject into HPLC supernatant->injection separation 7. Chromatographic Separation injection->separation detection 8. UV Detection separation->detection quantification 9. Quantification detection->quantification

Caption: HPLC-UV sample preparation and analysis workflow.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample add_is 2. Add this compound plasma->add_is vortex1 3. Vortex add_is->vortex1 add_water 4. Add Water vortex1->add_water vortex2 5. Vortex add_water->vortex2 load_spe 6. Load on SPE Cartridge vortex2->load_spe wash_spe 7. Wash Cartridge load_spe->wash_spe elute 8. Elute Analytes wash_spe->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute evaporate->reconstitute injection 11. Inject into LC-MS/MS reconstitute->injection separation 12. Chromatographic Separation injection->separation ionization 13. Ionization (ESI+) separation->ionization detection 14. MS/MS Detection (MRM) ionization->detection quantification 15. Quantification detection->quantification

Caption: LC-MS/MS sample preparation and analysis workflow.

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable protocols for the quantification of lamotrigine and its deuterated internal standard, this compound. The HPLC-UV method is suitable for routine therapeutic drug monitoring, while the LC-MS/MS method offers high sensitivity and selectivity for demanding research applications such as pharmacokinetics and bioequivalence studies. The provided protocols and workflow diagrams serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

References

Application Note: Solid-Phase Extraction of Lamotrigine from Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantification of lamotrigine in human plasma. The method employs lamotrigine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosage and ensuring patient safety. Solid-phase extraction is a widely used sample preparation technique that offers excellent sample cleanup and concentration of the analyte prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, this compound, is critical for correcting for variability in extraction efficiency and potential matrix effects, thereby enhancing the reliability of the analytical results.

This document provides a detailed experimental protocol for an SPE method using a polymeric reversed-phase cartridge. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of lamotrigine.

Data Presentation

The following table summarizes the quantitative data from a validated bioanalytical method for lamotrigine in human plasma using solid-phase extraction with this compound as the internal standard.

ParameterResult
Linearity Range 0.2 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 µg/mL
Intra-day Precision (RSD) ~5%
Inter-day Precision (RSD) ~5%
Matrix Effect Precision (RSD) LQC: 11.86%, MQC: 4.05%, HQC: 3.20%[1]
Recovery >80% (Note: Recovery data is based on a similar extraction method, not specifically one using this compound)[2][3]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of lamotrigine from human plasma.

Materials and Reagents:

  • Lamotrigine and this compound reference standards

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid

  • Human plasma (blank)

  • Polymeric SPE cartridges (e.g., Oasis HLB, 1 cc, 10 mg)[4]

Equipment:

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Protocol Steps:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of lamotrigine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions of lamotrigine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 0.8 µg/mL) in 50:50 (v/v) acetonitrile/water.[4]

  • Sample Preparation:

    • For standard curve and quality control (QC) samples, spike 50 µL of blank human plasma with the appropriate lamotrigine working standard solution.

    • Add 100 µL of the internal standard working solution to all samples (standards, QCs, and unknown patient samples).

    • Add 350 µL of distilled water to each tube.

    • Vortex mix the samples for 30 seconds.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol followed by 1.0 mL of distilled water.[4]

    • Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1.0 mL of distilled water, followed by 1.0 mL of a wash solution (e.g., 10% methanol in water).

    • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

    • Elution: Elute the lamotrigine and this compound from the cartridge with 1.0 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex mix the reconstituted sample and transfer it to an autosampler vial for injection.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Processing plasma Plasma Sample (50 µL) is Add Internal Standard (this compound) plasma->is condition Condition Cartridge (Methanol, Water) dilute Add Water is->dilute vortex1 Vortex dilute->vortex1 load Load Sample vortex1->load condition->load wash Wash Cartridge (e.g., 10% Methanol) load->wash evaporate Evaporate to Dryness elute Elute Analytes (Methanol) wash->elute elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the solid-phase extraction of lamotrigine.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs plasma_sample Plasma Sample (contains Lamotrigine) spe_process Solid-Phase Extraction (Cleanup & Concentration) plasma_sample->spe_process internal_standard This compound (Internal Standard) internal_standard->spe_process clean_extract Clean Extract for LC-MS/MS Analysis spe_process->clean_extract quantitative_data Accurate & Precise Quantitative Data clean_extract->quantitative_data

Caption: Logical flow of the lamotrigine SPE method.

References

Application Notes and Protocols for Lamotrigine-d3 in Therapeutic Drug Monitoring (TDM) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Lamotrigine-d3 as an internal standard in therapeutic drug monitoring (TDM) assays for the quantification of lamotrigine. The methodologies outlined are primarily centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Therapeutic drug monitoring of lamotrigine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects, as its pharmacokinetics can vary widely among individuals due to factors like co-medications and renal function.[3][4] The proposed therapeutic range for seizure control is generally considered to be 3 to 14 µg/mL, with concentrations exceeding 15 µg/mL potentially leading to adverse effects.[3]

This compound, a deuterated form of lamotrigine, serves as an ideal internal standard for quantitative analysis by LC-MS or GC-MS.[1][5] Its chemical properties are nearly identical to lamotrigine, ensuring similar behavior during sample preparation and chromatographic separation, while its different mass allows for distinct detection by a mass spectrometer.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of lamotrigine using this compound as an internal standard, based on established LC-MS/MS methods.

Table 1: LC-MS/MS Method Parameters

ParameterDescription
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]
Internal Standard This compound[1][5] or Lamotrigine-¹³C₃, d₃[6]
Sample Matrix Human Plasma or Serum[4][6]
Sample Preparation Solid-Phase Extraction (SPE) or Protein Precipitation[6][7]
Chromatographic Column Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[6] or similar C18 column
Mobile Phase Acetonitrile: 5±0.1 mM Ammonium Formate Solution (90:10, v/v)[6]
Flow Rate 0.500 mL/min[6]
Ionization Mode Positive Ion Electrospray Ionization (ESI+)[6]
Detection Mode Multiple Reaction Monitoring (MRM)[6]

Table 2: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lamotrigine256.1211.3[6]
Lamotrigine-¹³C₃, d₃262.1217.2[6]

Table 3: Method Validation Parameters

ParameterValue
Linearity Range 5.02–1226.47 ng/mL[6]
Lower Limit of Quantitation (LLOQ) 5.02 ng/mL[6]
Intra-day Precision Within 3.0%[6]
Inter-day Precision Within 3.0%[6]
Intra-day Accuracy Within ±6.0% of nominal values[6]
Inter-day Accuracy Within ±6.0% of nominal values[6]

Experimental Protocols

This section provides a detailed protocol for the quantification of lamotrigine in human plasma using this compound as an internal standard, based on a solid-phase extraction (SPE) and LC-MS/MS method.

1. Materials and Reagents

  • Lamotrigine analytical standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized or HPLC grade)

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Polypropylene tubes

2. Preparation of Solutions

  • Lamotrigine Stock Solution (1 mg/mL): Accurately weigh and dissolve lamotrigine in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Lamotrigine Working Solutions: Prepare serial dilutions of the lamotrigine stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.[6]

  • Mobile Phase: Prepare a solution of acetonitrile and 5 mM ammonium formate (90:10, v/v).[6]

3. Sample Preparation (Solid-Phase Extraction)

  • Aliquot 300 µL of plasma sample (calibrator, quality control, or unknown) into a polypropylene tube.[6]

  • Add 50 µL of the internal standard working solution to each tube and vortex for 30 seconds.[6]

  • Add 400 µL of water to each tube and vortex for 30 seconds.[6]

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of a suitable elution solvent (e.g., 5% ammonia in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System:

    • Column: C18 reverse-phase column (e.g., Chromolith® SpeedROD; RP-18e, 50−4.6 mm i.d.)[6]

    • Mobile Phase: Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)[6]

    • Flow Rate: 0.5 mL/min[6]

    • Injection Volume: 5-10 µL

    • Column Temperature: Ambient or as optimized

  • MS/MS System:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]

    • Monitor the MRM transitions for lamotrigine and this compound as specified in Table 2.

    • Optimize instrument parameters such as nebulizer gas, curtain gas, and collision energy.

5. Data Analysis

  • Integrate the peak areas for both lamotrigine and this compound.

  • Calculate the peak area ratio of lamotrigine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of lamotrigine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase PatientSample Patient Sample Collection (Plasma/Serum) SampleAccession Sample Accessioning & Preparation PatientSample->SampleAccession InternalStandard Addition of This compound (IS) SampleAccession->InternalStandard Extraction Sample Extraction (e.g., SPE) InternalStandard->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration, Ratio Calculation) LCMS->DataProcessing Calibration Calibration Curve Generation DataProcessing->Calibration Quantification Quantification of Lamotrigine Calibration->Quantification Reporting Result Reporting & Clinical Interpretation Quantification->Reporting

Caption: Workflow for Lamotrigine TDM using LC-MS/MS.

SPE_Protocol cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction Plasma Plasma Sample AddIS Add this compound Plasma->AddIS Dilute Dilute with Water AddIS->Dilute Load Load Sample Dilute->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) protocol workflow.

References

Application Notes and Protocols for the Quantification of Lamotrigine and its Metabolites using Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of lamotrigine (LTG) and its primary metabolites in biological matrices, primarily human plasma. The use of a stable isotope-labeled internal standard, Lamotrigine-d3 (LTG-d3), is central to the described methodologies, ensuring high accuracy and precision.

Introduction

Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[1][2][3] Therapeutic drug monitoring of lamotrigine is crucial due to its high pharmacokinetic variability, which can be influenced by genetic factors and co-administered medications that induce or inhibit glucuronidation.[4][5] The primary metabolic pathway of lamotrigine is glucuronidation, leading to the formation of the major metabolite, lamotrigine-2-N-glucuronide (LTG-N2-GLU).[2][3][6] Other minor metabolites include lamotrigine-5-N-glucuronide, lamotrigine-N-oxide, and N-methyl lamotrigine.[2][3][6] Accurate quantification of both the parent drug and its metabolites is essential for pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of a stable isotope-labeled internal standard like this compound offers a sensitive, specific, and robust method for this purpose.[7][8]

Metabolic Pathway of Lamotrigine

Lamotrigine undergoes extensive metabolism in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 being the main contributor to the formation of the inactive lamotrigine-2-N-glucuronide.[1][2][6]

Lamotrigine_Metabolism Lamotrigine Lamotrigine LTG_N2_Glucuronide Lamotrigine-2-N-glucuronide (Major Metabolite) Lamotrigine->LTG_N2_Glucuronide UGT1A4, UGT2B7, UGT1A3 LTG_N5_Glucuronide Lamotrigine-5-N-glucuronide (Minor Metabolite) Lamotrigine->LTG_N5_Glucuronide UGT1A3, UGT1A4, UGT2B7 LTG_N_Oxide Lamotrigine-N-oxide (Minor Metabolite) Lamotrigine->LTG_N_Oxide N_Methyl_LTG N-methyl Lamotrigine (Minor Metabolite) Lamotrigine->N_Methyl_LTG Arene_Oxide Arene Oxide Intermediate Lamotrigine->Arene_Oxide CYP2A6, CYP2D6 Glutathione_Adduct Glutathione Adduct Arene_Oxide->Glutathione_Adduct

Metabolic pathway of Lamotrigine.

Quantitative Analysis using LC-MS/MS

The use of this compound as an internal standard (IS) is recommended for the accurate quantification of lamotrigine to compensate for matrix effects and variations in sample processing and instrument response.[7][8]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis, compiled from various validated methods.

Protocol 1: Protein Precipitation

This method is rapid and straightforward, suitable for high-throughput analysis.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.[9]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Sample Preparation:

    • To 50 µL of a plasma sample, add 100 µL of the internal standard (this compound) and 350 µL of distilled water.[10]

    • Condition an Oasis HLB SPE cartridge (1 cc, 10 mg) with 1 mL of methanol followed by 1 mL of distilled water.[10]

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid and then 1 mL of methanol.[4]

    • Elute the analytes with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).[4]

    • Evaporate the eluate to dryness at 45°C under a stream of nitrogen.[4]

    • Reconstitute the residue in 100 µL of a methanol-water mixture (50/50, v/v) for LC-MS/MS analysis.[4]

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of lamotrigine and its metabolites.

Table 1: Liquid Chromatography Parameters

ParameterMethod AMethod BMethod C
Column Cadenza CD-C18 (100 x 2 mm, 3 µm)[10][11]UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[12]BetaBasic C8
Mobile Phase A 0.1% Formic acid in Water[10][11]0.1% Formic acid in Water[12]0.1% Formic acid
Mobile Phase B Acetonitrile[10][11]Acetonitrile[12]Methanol
Gradient Isocratic (Water/Acetonitrile, 2/1, v/v)[10][11]Gradient elution[12]Not Specified
Flow Rate 0.2 mL/min0.4 mL/min[12]Not Specified
Column Temp. 40°C50°C[4]Not Specified
Injection Vol. 5 µL[10]1 µL[4]2 µL[13]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Lamotrigine 256.0[13]211.0[13]ESI Positive[13]
This compound 259.1[7]Not specifiedESI Positive
LTG-N2-Glucuronide 432.1256.1ESI Positive
LTG-N-Oxide 272.0211.0ESI Positive

Note: Specific product ions for this compound and metabolites may need to be optimized based on the instrument used.

Workflow for Sample Analysis

The general workflow for the quantification of lamotrigine and its metabolites is depicted below.

Sample_Analysis_Workflow cluster_0 Sample Collection and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Quantification Plasma_Sample Plasma Sample Collection Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification Report Final Report Quantification->Report

Experimental workflow for quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance of various published LC-MS/MS methods for lamotrigine.

Table 3: Summary of Quantitative Method Performance

ParameterMethod 1Method 2Method 3
Linear Range (µg/mL) 0.2 - 5.0[10][11]0.1 - 20[4]0.005 - 5[12]
LLOQ (µg/mL) 0.2[10]0.1[4]0.005[12]
Intra-day Precision (%RSD) < 15%[10]< 13%[4]< 15%[12]
Inter-day Precision (%RSD) < 15%[10]< 8%[4]< 15%[12]
Accuracy (%RE) ± 15%[10]4.0 - 7.0%[4]93 - 109%[12]
Recovery (%) > 85%Not Specified> 88%[12]
Internal Standard Papaverine[10][11]This compoundMidazolam[12]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Conclusion

The LC-MS/MS methods described, utilizing this compound as an internal standard, provide a robust and reliable approach for the quantification of lamotrigine and its metabolites in biological matrices. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, such as required sensitivity and sample throughput. The provided protocols and data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical drug development.

References

Troubleshooting & Optimization

Technical Support Center: Lamotrigine-d3 Isotopic Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic interference when using Lamotrigine-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, often referred to as crosstalk, occurs when the signal from the unlabeled analyte (Lamotrigine) contributes to the signal of its isotopically labeled internal standard (this compound). This can happen if the mass spectrometer cannot fully resolve the isotopic peaks of the analyte from the peak of the internal standard. Due to the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl), Lamotrigine has an isotopic distribution pattern that can overlap with the mass-to-charge ratio (m/z) of this compound, leading to artificially inflated internal standard signals and inaccurate quantification of the analyte. One study noted that the presence of two chlorine atoms in Lamotrigine's structure results in a notable isotopic mass distribution pattern up to [M+5H]+.[1]

Q2: Why is this compound commonly used as an internal standard?

A2: this compound is a deuterium-labeled version of Lamotrigine.[2] It is an ideal internal standard because it shares very similar physicochemical properties with the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity helps to correct for variations during sample preparation and analysis.[2] However, to minimize interference, a sufficiently labeled internal standard is crucial. Some studies have opted for Lamotrigine-¹³C₃,d₃ to further shift the mass and reduce the risk of overlap from the analyte's isotopic peaks.[1][3][4]

Q3: What are the typical mass transitions for Lamotrigine and this compound in LC-MS/MS analysis?

A3: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for assay selectivity. While this compound is commonly used, some literature suggests that Lamotrigine-¹³C₃,d₃ can be a more robust internal standard to avoid isotopic interference.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Lamotrigine256.0211.0The protonated molecule [M+H]⁺ is selected as the precursor.[5][6] The product ion at m/z 210.8 or 211.0 is a common fragment.[5][6][7]
Lamotrigine256.043.0Another product ion that has been used for quantification.[7]
This compound259.1145.0A common transition for this deuterated internal standard.[6]
Lamotrigine-¹³C₃,d₃262.1-The precursor ion for this heavier labeled standard.[1]

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Troubleshooting Guides

Problem 1: I am observing a signal for this compound in my blank samples that only contain a high concentration of unlabeled Lamotrigine.

This indicates potential isotopic crosstalk from the analyte to the internal standard channel.

Troubleshooting Workflow:

start High IS signal in analyte-only blank check_purity Verify Isotopic Purity of Analyte Standard start->check_purity check_transitions Optimize MRM Transitions check_purity->check_transitions If purity is high assess_contribution Assess Analyte Contribution check_transitions->assess_contribution adjust_is_conc Adjust IS Concentration assess_contribution->adjust_is_conc If contribution is significant consider_alt_is Consider Alternative IS assess_contribution->consider_alt_is If contribution is unacceptable solution Problem Resolved adjust_is_conc->solution consider_alt_is->solution

Caption: Troubleshooting workflow for isotopic interference.

Detailed Steps:

  • Verify Isotopic Purity of Lamotrigine Standard: Ensure that the unlabeled Lamotrigine standard is not contaminated with this compound. Prepare a sample with only the Lamotrigine standard and acquire data. If the internal standard signal is still present, proceed to the next step.

  • Optimize MRM Transitions:

    • Rationale: Selecting a unique and high-mass product ion for this compound can minimize the chances of detecting fragments from unlabeled Lamotrigine.

    • Action: Infuse Lamotrigine and this compound solutions separately into the mass spectrometer to obtain their full scan and product ion spectra.[1] Compare the fragmentation patterns to identify product ions for this compound that have minimal overlap with any fragments from Lamotrigine.

  • Assess Analyte Contribution to IS Signal:

    • Rationale: Quantifying the percentage of crosstalk is essential to determine its impact on the assay accuracy.

    • Action: Prepare a series of calibration standards with a constant, high concentration of the internal standard and varying concentrations of the analyte. Also, prepare a set of samples with a constant, high concentration of the analyte and no internal standard. Analyze the response of the internal standard in the analyte-only samples. A detailed protocol is provided below.

  • Adjust Internal Standard Concentration:

    • Rationale: If the crosstalk is minor, increasing the concentration of the this compound working solution can help to ensure that the contribution from the analyte is a negligible percentage of the total internal standard signal.

    • Action: Prepare and analyze quality control samples with the adjusted internal standard concentration to verify that accuracy and precision are within acceptable limits.

  • Consider an Alternative Internal Standard:

    • Rationale: If the interference is significant and cannot be resolved chromatographically or by adjusting concentrations, a different internal standard may be necessary.

    • Action: Lamotrigine-¹³C₃,d₃ is a heavier labeled internal standard that is less likely to suffer from isotopic interference from the unlabeled analyte.[1][4] Evaluate this or another alternative internal standard for your assay.

Experimental Protocols

Protocol: Assessing the Contribution of Lamotrigine to the this compound Signal

Objective: To quantify the percentage of isotopic interference from a high concentration of Lamotrigine in the this compound MRM channel.

Materials:

  • Lamotrigine analytical standard

  • This compound internal standard

  • Blank matrix (e.g., human plasma)

  • LC-MS/MS system

  • Standard laboratory equipment for sample preparation

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of Lamotrigine and this compound in an appropriate solvent (e.g., methanol-water 50:50, v/v).[1]

  • Preparation of Working Solutions:

    • Prepare a high-concentration Lamotrigine working solution (e.g., at the upper limit of quantification - ULOQ).

    • Prepare a working solution of this compound at the concentration used in your assay.

  • Sample Preparation:

    • Sample A (Analyte Contribution): Spike a blank matrix sample with the high-concentration Lamotrigine working solution. Do not add this compound.

    • Sample B (IS Response): Spike a blank matrix sample with the this compound working solution. Do not add Lamotrigine.

    • Process both samples using your established extraction procedure (e.g., solid-phase extraction or protein precipitation).[1]

  • LC-MS/MS Analysis:

    • Inject and analyze both samples using your validated LC-MS/MS method.

    • Monitor the MRM transition for this compound in both analyses.

  • Data Analysis:

    • Measure the peak area of the this compound transition in both Sample A (Area_Crosstalk) and Sample B (Area_IS).

    • Calculate the percentage contribution using the following formula:

      % Contribution = (Area_Crosstalk / Area_IS) * 100

Acceptance Criteria: The acceptable percentage of contribution will depend on the required accuracy of your assay. A common target is for the crosstalk to be less than 0.1% of the internal standard response.

Signaling and Metabolic Pathways

While isotopic interference is a technical artifact of the analytical method, understanding the metabolic pathway of Lamotrigine is crucial for overall assay development, as metabolites could potentially cause other types of interference.

LTG Lamotrigine (LTG) UGT1A4 UGT1A4 LTG->UGT1A4 UGT2B7 UGT2B7 LTG->UGT2B7 LTG_5N_Gluc LTG-5-N-glucuronide LTG->LTG_5N_Gluc Metabolism LTG_N_Oxide LTG-N-oxide (Minor Metabolite) LTG->LTG_N_Oxide Metabolism LTG_2N_Gluc LTG-2-N-glucuronide (Major Metabolite) UGT1A4->LTG_2N_Gluc Glucuronidation UGT2B7->LTG_2N_Gluc Glucuronidation Excretion Urinary Excretion LTG_2N_Gluc->Excretion LTG_5N_Gluc->Excretion LTG_N_Oxide->Excretion

Caption: Lamotrigine metabolic pathway.

Lamotrigine is primarily metabolized in the liver via glucuronidation, with the major metabolite being the inactive 2-N-glucuronide conjugate.[8][9] The enzymes UGT1A4 and UGT2B7 are primarily responsible for this metabolic conversion.[6][10] Other minor metabolites include a 5-N-glucuronide and an N-oxide metabolite.[10] These metabolites are then excreted in the urine.[10]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lamotrigine-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Lamotrigine and this compound?

A1: The most commonly used precursor-product ion transitions for Lamotrigine and its deuterated internal standard, this compound, in positive electrospray ionization (ESI) mode are summarized below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lamotrigine256.1211.3
This compound262.1217.2

These values are based on commonly reported LC-MS/MS methods.[1]

Q2: I am observing a poor signal for this compound. What are the potential causes and solutions?

A2: A poor signal for this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Instrument Parameters: Ensure that the mass spectrometer's source and compound-specific parameters are optimally tuned. Key parameters to check include collision energy, declustering potential, and ion source settings.

  • Check Solution Integrity: Confirm the concentration and stability of your this compound stock and working solutions. Degradation can lead to a decreased signal. Stock solutions of this compound are typically prepared in methanol and should be stored at refrigerated temperatures (1-10°C), protected from light.[1]

  • Sample Preparation Efficiency: Evaluate the extraction recovery of your sample preparation method. If using solid-phase extraction (SPE), ensure the cartridge is conditioned and washed appropriately. For protein precipitation, ensure complete precipitation and that the supernatant is clear.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound. To mitigate this, consider optimizing the chromatographic separation to separate this compound from interfering matrix components. You can also evaluate different sample cleanup techniques.[1]

Q3: What are the recommended starting points for mass spectrometer source and compound parameters?

A3: The optimal parameters can vary between different mass spectrometer models. However, the following table provides a good starting point for optimization, based on published methods.[1][2]

ParameterLamotrigineThis compound
Declustering Potential (DP)48 V48 V
Entrance Potential (EP)10 V10 V
Focusing Potential (FP)150 V150 V
Collision Energy (CE)37 V37 V
Collision Cell Exit Potential (CXP)14 V14 V
Source/Gas Parameters
Collision Activated Dissociation (CAD) Gas10
Curtain Gas8
Nebulizer Gas12
Ion Spray (IS) Voltage2000 V
Source Temperature450 °C

Parameters for Lamotrigine and this compound are often optimized to be identical.[1]

Troubleshooting Guides

Issue: High Background Noise or Interfering Peaks

High background noise or the presence of interfering peaks can compromise the sensitivity and accuracy of your assay.

Workflow for Troubleshooting High Background Noise:

Caption: Troubleshooting workflow for high background noise.

Issue: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect integration and the overall reproducibility of your results.

Logical Relationship for Poor Peak Shape Causes:

Poor_Peak_Shape cluster_problem Problem cluster_causes Potential Causes Poor_Peak Poor Peak Shape Column_Issue Column Degradation or Contamination Poor_Peak->Column_Issue Mobile_Phase_Mismatch Mobile Phase pH Incompatible with Analyte Poor_Peak->Mobile_Phase_Mismatch Sample_Overload Injection Volume or Concentration Too High Poor_Peak->Sample_Overload Inappropriate_Solvent Sample Diluent Stronger than Mobile Phase Poor_Peak->Inappropriate_Solvent

Caption: Potential causes of poor peak shape.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Lamotrigine and this compound from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[1]

Materials:

  • Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 20% Methanol-Water solution

  • This compound internal standard (ISTD) working solution

  • Human plasma samples

Procedure:

  • Condition Cartridge: Condition the SPE cartridge with 0.5 mL of methanol followed by 0.5 mL of water.

  • Load Sample: Load the pre-treated plasma sample (plasma mixed with ISTD) onto the conditioned cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 20% methanol-water mixture, followed by 1 mL of water.

  • Elute Analytes: Elute the Lamotrigine and this compound from the cartridge with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

Experimental Workflow for SPE:

SPE_Workflow Start Start: Plasma Sample with ISTD Condition Condition SPE Cartridge (Methanol, then Water) Start->Condition Load Load Sample Condition->Load Wash1 Wash 1: 20% Methanol-Water Load->Wash1 Wash2 Wash 2: Water Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow.

Protocol 2: Direct Infusion for Parameter Optimization

To determine the optimal compound-dependent parameters for this compound, a direct infusion method is recommended.

Procedure:

  • Prepare a working solution of this compound in the initial mobile phase composition.

  • Set up a syringe pump to deliver a constant flow of the this compound solution directly into the mass spectrometer's ion source.

  • While infusing, systematically vary the declustering potential, collision energy, and other relevant compound parameters to find the values that yield the highest and most stable signal for the desired precursor and product ions.

References

Addressing matrix effects in bioanalysis with Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Lamotrigine, with a specific focus on the application of Lamotrigine-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Lamotrigine?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, Lamotrigine, by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate and unreliable quantification of the drug.[1][2] The primary cause of matrix effects is the competition for ionization between Lamotrigine and matrix components in the ion source of the mass spectrometer.[4][5]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for Lamotrigine bioanalysis?

A2: A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for compensating for matrix effects in LC-MS/MS bioanalysis.[6][7] Because this compound has nearly identical physicochemical properties to Lamotrigine, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement.[8][9] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6]

Q3: Can this compound completely eliminate all issues related to matrix effects?

A3: While highly effective, this compound may not solve all matrix-related problems. Potential issues include:

  • Chromatographic Separation: A phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation of the deuterated internal standard from the analyte.[6] If the matrix effect is not uniform across the entire peak elution window, this separation can lead to differential ion suppression and inaccurate results.[6][8]

  • Differential Extraction Recovery: In rare cases, the extraction recovery of the analyte and the SIL-IS may differ.[6]

  • Interfering Peaks: The presence of an interfering component from the matrix that has the same mass transition as the analyte or internal standard can also lead to erroneous results.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of Lamotrigine when using this compound as an internal standard.

Issue 1: High variability in analyte response or poor reproducibility.
Possible Cause Troubleshooting Step
Significant Matrix Effects Evaluate the extent of matrix effects using a post-extraction spike experiment.[2] Compare the response of Lamotrigine in a clean solution to its response in an extracted blank matrix. A significant difference indicates strong matrix effects.
Inconsistent Sample Preparation Ensure the sample preparation method (e.g., protein precipitation, solid-phase extraction) is robust and consistently applied across all samples. Inadequate removal of matrix components like phospholipids is a common source of variability.[1][10]
Chromatographic Co-elution with Suppressing Agents Modify the chromatographic method to separate Lamotrigine and this compound from the regions of significant ion suppression. This can be assessed using a post-column infusion experiment.[4][11]
Issue 2: Poor accuracy or bias in quality control (QC) samples.
Possible Cause Troubleshooting Step
Non-co-elution of Analyte and Internal Standard Verify the co-elution of Lamotrigine and this compound.[8][9] If they are separated, adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve complete overlap of the two peaks.
Matrix Effects Differ Between Lots of Biological Matrix Evaluate the matrix effect in at least six different lots of the biological matrix to ensure the method is not susceptible to lot-to-lot variability.[2]
Incorrect Internal Standard Concentration Double-check the concentration of the this compound spiking solution to ensure it is appropriate for the expected analyte concentration range.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[12]

  • Loading: To 200 µL of plasma sample, add 20 µL of this compound internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Lamotrigine and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
Parameter Typical Conditions
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Lamotrigine: m/z 256.0 → 211.0[12]; this compound: m/z 259.0 → 214.0

Data Presentation

The following tables summarize typical performance data for a validated LC-MS/MS method for Lamotrigine using this compound.

Table 1: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Factor
Lamotrigine12.5273.2 ± 4.50.82
391.2878.0 ± 9.50.86
978.2080.2 ± 1.00.85
This compound50065.1 ± 7.7N/A
Data adapted from a representative study.[13] A matrix factor of <1 indicates ion suppression.[2]

Table 2: Intra-day and Inter-day Precision and Accuracy

Nominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
12.52 (LQC)1.6102.52.4101.8
391.28 (MQC)1.298.71.999.5
978.20 (HQC)1.199.21.5100.3
Data adapted from a representative study.[13]

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing BiologicalSample Biological Sample (e.g., Plasma) AddIS Add this compound (Internal Standard) BiologicalSample->AddIS Spike Extraction Extraction (SPE, LLE, or PP) AddIS->Extraction Extract Sample Extract Extraction->Extract LCMS LC-MS/MS System Extract->LCMS Inject Data Peak Area Data (Analyte & IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Compare Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for Lamotrigine bioanalysis using this compound.

TroubleshootingTree Start Poor Accuracy or High Variability? CheckCoElution Do Lamotrigine and This compound co-elute? Start->CheckCoElution Yes OptimizeChroma Optimize Chromatography CheckCoElution->OptimizeChroma No AssessMatrixEffect Assess Matrix Effect (Post-extraction spike) CheckCoElution->AssessMatrixEffect Yes OptimizeChroma->CheckCoElution ImproveSamplePrep Improve Sample Preparation (e.g., change SPE sorbent) AssessMatrixEffect->ImproveSamplePrep High Variability CheckIS Verify IS Concentration and Stability AssessMatrixEffect->CheckIS Acceptable ImproveSamplePrep->AssessMatrixEffect PrepareNewIS Prepare Fresh IS Solution CheckIS->PrepareNewIS Issue Found Pass Method Passes CheckIS->Pass No Issue PrepareNewIS->CheckIS

Caption: Troubleshooting decision tree for Lamotrigine bioanalysis.

References

Potential for deuterium exchange in Lamotrigine-d3 under specific conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the potential for deuterium exchange in Lamotrigine-d3 under specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the deuterium label on this compound?

A1: this compound is synthesized with deuterium atoms on the phenyl ring. Carbon-deuterium (C-D) bonds on an aromatic ring are generally very stable and not readily exchangeable under typical physiological or standard analytical conditions.[1][2] Commercial suppliers of this compound indicate a long shelf-life (e.g., ≥ 4 years at -20°C), which suggests high stability of the labeled compound when stored correctly.[3]

Q2: Under what conditions could deuterium exchange potentially occur in this compound?

A2: While stable, extreme conditions can potentially facilitate the exchange of deuterium for hydrogen. These conditions are generally not encountered during routine sample analysis but may be relevant in specific experimental setups. Factors that could increase the risk of exchange include:

  • High pH (Strongly Basic Conditions): Base-catalyzed hydrogen-deuterium exchange can occur, although it is less common for aromatic C-D bonds compared to more acidic protons.[4]

  • High Temperatures: Elevated temperatures can provide the activation energy needed for exchange reactions to occur.

  • Presence of Metal Catalysts: Certain transition metals can catalyze H/D exchange reactions.[4][5]

  • Strongly Acidic Conditions: Acid-catalyzed exchange is also a possibility, particularly for aromatic compounds.[4]

Q3: Is deuterium exchange a concern during routine analysis using LC-MS?

A3: For typical LC-MS analysis of this compound as an internal standard, deuterium exchange is highly unlikely.[1][6] The mobile phases and sample matrices used are generally not harsh enough to promote the exchange of deuterium on the phenyl ring. However, it is always good practice to be aware of the potential and to check for any signs of exchange, especially when developing new methods with unusual conditions.

Q4: How can I detect if deuterium exchange has occurred in my this compound sample?

A4: The primary methods for detecting deuterium exchange are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): A loss of deuterium will result in a decrease in the mass of the molecule. For this compound, each deuterium exchanged for a hydrogen will result in a mass decrease of approximately 1 Da. High-resolution mass spectrometry can provide a more precise measurement of this mass change.[7]

  • NMR Spectroscopy: ¹H NMR can be used to detect the appearance of proton signals in the positions that were originally deuterated.[8] Conversely, ²H NMR would show a decrease in the deuterium signal.

Q5: What is "back-exchange" and should I be concerned about it with this compound?

A5: Back-exchange is the undesired exchange of deuterium back to hydrogen, which can occur during sample preparation or analysis, particularly when using protic solvents (like water or methanol).[8] This is a significant concern in hydrogen-deuterium exchange (HDX) studies of proteins where labile amide protons are investigated. For this compound, where the deuterium atoms are on a stable aromatic ring, back-exchange is not a concern under standard analytical conditions.[1]

Troubleshooting Guides

Issue 1: Unexpected Mass Shift in this compound Peak in Mass Spectrometry

  • Symptom: The observed mass of the this compound internal standard is lower than expected (e.g., loss of 1, 2, or 3 Da).

  • Possible Cause: Potential deuterium exchange.

  • Troubleshooting Steps:

    • Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

    • Review Sample Preparation and Storage:

      • Were the samples exposed to high pH (>10) or low pH (<2) for an extended period?

      • Were the samples heated to high temperatures?

      • Were any metal catalysts used in the sample preparation?

      • Confirm that the solvent used to reconstitute the this compound standard was not contaminated.

    • Analyze a Fresh Standard: Prepare a fresh solution of this compound from the stock vial and analyze it directly to rule out systemic issues.

    • Perform a Stability Test: Incubate the this compound solution under the suspected problematic conditions (e.g., high pH) for a set time and then analyze by MS to see if the mass shift can be reproduced.

Issue 2: Inconsistent Internal Standard Response

  • Symptom: The peak area or height of the this compound internal standard is highly variable across a batch of samples.

  • Possible Cause: While less likely to be due to deuterium exchange, extreme conditions in some samples could theoretically cause degradation or exchange, leading to inconsistent response.

  • Troubleshooting Steps:

    • Check for Matrix Effects: Investigate if components in the sample matrix are causing ion suppression or enhancement.

    • Evaluate Sample Preparation Consistency: Ensure uniform handling of all samples and the internal standard addition.

    • Assess for Potential Degradation: Lamotrigine itself is stable under various conditions, but photodegradation can occur under prolonged exposure to light.[9][10] Ensure samples are protected from light.

    • Investigate pH of Samples: If the sample pH varies significantly, consider if this could be contributing to any instability, although Lamotrigine is stable over a range of pH values.[10]

Quantitative Data Summary

The following tables provide a summary of conditions that may influence deuterium exchange and the expected mass shifts if such an exchange were to occur with this compound.

Table 1: Factors Influencing the Potential for Deuterium Exchange

FactorConditionPotential Impact on this compound
pH Neutral (pH ~7)Negligible risk of exchange.
Acidic (pH < 4)Low risk, but may increase with very strong acids.[4]
Basic (pH > 10)Increased risk, especially with strong bases.[4]
Temperature Ambient (~25°C)Negligible risk.
Elevated (>50°C)May increase the rate of any potential exchange.
Solvent Aprotic (e.g., ACN)Negligible risk.
Protic (e.g., H₂O, MeOH)The solvent itself is unlikely to cause exchange without other contributing factors (e.g., high pH).
Catalysts Metal Catalysts (e.g., Pd, Pt)Can facilitate H/D exchange.[5]

Table 2: Expected Mass Shifts in this compound Upon Deuterium Exchange

Number of Deuterium Atoms ExchangedChange in Mass (Da)Expected Mass (for [M+H]⁺)
0 (No Exchange)0~259.0
1-1~258.0
2-2~257.0
3-3~256.0

Note: The exact mass will depend on the specific isotopic composition and the charge state observed in the mass spectrometer.

Experimental Protocols

Protocol 1: Mass Spectrometric Analysis of this compound Stability

Objective: To assess the stability of the deuterium label on this compound under specific stress conditions.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., methanol or DMSO) to a concentration of 1 mg/mL.

  • Prepare Test Solutions:

    • Control: Dilute the stock solution in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

    • Acidic Stress: Dilute the stock solution in a solution of 0.1 M HCl to a final concentration of 1 µg/mL.

    • Basic Stress: Dilute the stock solution in a solution of 0.1 M NaOH to a final concentration of 1 µg/mL.

    • Thermal Stress: Use the control solution for this test.

  • Incubation:

    • Incubate the acidic and basic stress solutions at room temperature for 24 hours.

    • Incubate the thermal stress solution at 60°C for 24 hours.

  • Sample Analysis:

    • Analyze the control and all stressed samples by LC-MS.

    • Use a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid.

    • Acquire full scan mass spectra in positive ion mode.

  • Data Analysis:

    • Compare the mass spectra of the stressed samples to the control sample.

    • Look for the appearance of peaks corresponding to the loss of 1, 2, or 3 deuterium atoms.

Protocol 2: NMR Spectroscopic Analysis of this compound Stability

Objective: To detect potential deuterium exchange in this compound by observing changes in the proton NMR spectrum.

Methodology:

  • Prepare Sample: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d6) to obtain a clear NMR spectrum.

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared sample.

  • Apply Stress Condition:

    • Add a small amount of a strong base (e.g., NaOD in D₂O) to the NMR tube.

    • Gently heat the NMR tube to a desired temperature (e.g., 50°C).

  • Acquire Time-course Spectra: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 6, 24 hours) to monitor any changes.

  • Data Analysis:

    • Compare the spectra over time.

    • Look for the appearance of new signals in the aromatic region, which would indicate the replacement of deuterium with hydrogen.

Visualizations

Deuterium_Exchange_Troubleshooting_Workflow cluster_conditions Review Conditions start Unexpected Mass Shift in this compound check_cal Verify Mass Spectrometer Calibration start->check_cal review_prep Review Sample Preparation and Storage Conditions check_cal->review_prep high_ph High pH? review_prep->high_ph high_temp High Temperature? review_prep->high_temp catalyst Metal Catalyst Present? review_prep->catalyst fresh_std Analyze Fresh Standard stability_test Perform Targeted Stability Test fresh_std->stability_test no_exchange No Exchange Detected stability_test->no_exchange No exchange_confirmed Deuterium Exchange Confirmed stability_test->exchange_confirmed Yes high_ph->fresh_std high_temp->fresh_std catalyst->fresh_std

Caption: Troubleshooting workflow for investigating potential deuterium exchange.

HDX_MS_Experiment_Workflow start This compound Stock stress Apply Stress Condition (e.g., High pH, Heat) start->stress control Prepare Control Sample start->control lc_ms LC-MS Analysis stress->lc_ms control->lc_ms data_analysis Compare Mass Spectra (Stressed vs. Control) lc_ms->data_analysis result Assess Mass Shift data_analysis->result

Caption: Experimental workflow for testing deuterium label stability.

References

Stability of Lamotrigine-d3 in various biological samples and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lamotrigine-d3 in various biological samples and under different storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.

Issue 1: High Variability in this compound Internal Standard Response

  • Symptom: Inconsistent peak areas for this compound across a batch of samples, including calibrators and quality controls (QCs).

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Ensure precise and consistent addition of the internal standard to all samples at the beginning of the extraction process. Use a calibrated pipette and vortex each sample thoroughly after addition.[1]

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.

      • Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. A different choice of analytical column or mobile phase composition may be necessary.[2] Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation.

    • Instrument Instability: The mass spectrometer's performance may drift over the course of an analytical run.

      • Solution: Allow the instrument to stabilize for an adequate amount of time before starting the analysis. Monitor system suitability by injecting a standard solution at regular intervals throughout the run.

Issue 2: Apparent Degradation of this compound in Stored Samples

  • Symptom: A systematic decrease in the concentration of this compound in QC samples over time.

  • Possible Causes & Solutions:

    • Improper Storage Temperature: While Lamotrigine is generally stable, prolonged storage at inappropriate temperatures can lead to degradation. In hemolyzed plasma, degradation of lamotrigine has been observed at -20°C.[3]

      • Solution: For long-term storage, it is recommended to keep biological samples at -70°C or -80°C.[3][4]

    • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of the analyte. Lamotrigine has been shown to be stable for at least three freeze-thaw cycles in plasma and serum.[5][6]

      • Solution: Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles of the bulk sample.

    • Presence of Hemolysis: Hemolysis can significantly impact the stability of lamotrigine in plasma, leading to degradation.[3]

      • Solution: Visually inspect all samples for hemolysis. If hemolyzed samples must be analyzed, storing them at -80°C can control the rate of degradation.[3]

Issue 3: Isotopic Exchange (Back-Exchange) of Deuterium

  • Symptom: A decrease in the this compound signal and a corresponding increase in the signal of unlabeled lamotrigine over time.

  • Possible Causes & Solutions:

    • Unstable Deuterium Labeling: The position of the deuterium atoms on the molecule may be susceptible to exchange with protons from the surrounding solvent, especially under certain pH conditions.[7]

      • Solution: Ensure that the pH of the sample and any solutions used during extraction are within a range where the deuterium labels are stable. If isotopic exchange is a persistent issue, consider using an internal standard with a stable isotope label in a non-exchangeable position, such as Lamotrigine-¹³C₃,d₃.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in biological samples?

A1: Based on the stability data for lamotrigine, the following storage conditions are recommended for samples containing this compound:

  • Short-term (Bench-top): Samples are generally stable for at least 6.8 to 12 hours at room temperature or in an ice-cold water bath.[4][5] Processed samples in the autosampler are stable for at least 57 to 72 hours at 5-10°C.[4][5]

  • Long-term: For long-term storage, -20°C is acceptable for at least 48 days to 222 days in serum and plasma.[5][6] For extended periods (up to 975 days), -20°C has been shown to be adequate for lamotrigine in human serum.[6] However, to minimize any potential degradation, especially in matrices like hemolyzed plasma, storage at -80°C is recommended.[3]

  • Freeze-Thaw Cycles: this compound is expected to be stable for at least three freeze-thaw cycles when stored at -20°C.[5][6]

Q2: How does hemolysis affect the stability of this compound?

A2: Studies on lamotrigine have shown that hemolysis can lead to significant degradation, particularly in samples stored at -20°C.[3] The rate of degradation is dependent on the degree of hemolysis. Storing hemolyzed samples at -80°C has been shown to control this degradation.[3] It is crucial to handle samples carefully to prevent hemolysis.

Q3: Is this compound stable in whole blood and urine?

A3: There is limited specific stability data available for this compound in whole blood and urine. However, lamotrigine is primarily eliminated through urine as a glucuronide conjugate.[6][9] For whole blood, it is recommended to process the samples to plasma or serum as soon as possible after collection. If whole blood needs to be stored, it should be kept at refrigerated temperatures (2-8°C) for a short period, and for long-term storage, freezing at -80°C is advisable, although specific stability data is lacking. For urine, storing samples frozen at -20°C or -80°C is a standard practice to maintain the stability of most analytes.

Q4: What are the best practices for preparing stock and working solutions of this compound?

A4: this compound as a solid should be stored at -20°C, where it is stable for at least four years.[10] Stock solutions are typically prepared in methanol or a mixture of methanol and water.[5] These stock solutions are stable for at least 23 days when stored in a refrigerator (1-10°C).[5] Working solutions, prepared by diluting the stock solution, are stable for at least 9 hours at room temperature.[5] For longer-term storage of stock solutions, -20°C or -80°C is recommended.[11]

Data Presentation

Table 1: Summary of Lamotrigine Stability in Human Plasma/Serum

ConditionMatrixTemperatureDurationStability OutcomeCitation
Bench-top PlasmaRoom Temperature12 hoursStable[4]
PlasmaIce-cold water bath6.8 hoursStable[5]
Processed Sample Plasma5°C (Autosampler)72 hoursStable[4]
Plasma10°C (Autosampler)57 hoursStable[5]
Freeze-Thaw Serum-20°C3 cyclesStable[6]
Plasma-20°C3 cyclesStable[5]
Long-term Serum-20°C975 daysStable[6]
Plasma-20°C48 daysStable[5]
Serum-20°C222 daysStable[6]
Plasma-70°C98 daysStable[4]

Table 2: Stability of Lamotrigine in Hemolyzed Human Plasma at -20°C

Hemolysis LevelStorage DurationBias (%)Stability OutcomeCitation
1%71 days< 15%Stable[3]
5%21 days-16% to -31%Unstable[3]
5%71 days-16% to -31%Unstable[3]

Note: A bias of >15% indicates instability.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is based on established methods for lamotrigine analysis.[5][12]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

    • Pipette 300 µL of plasma into a polypropylene tube.

    • Add 50 µL of this compound working solution (internal standard) and vortex for 30 seconds.

    • Add 400 µL of water and vortex for 30 seconds.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 0.5 mL of methanol followed by 0.5 mL of water.

    • Load the entire sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

    • Elute the analytes with 2 mL of 5% ammonia in a methanol-acetonitrile mixture (30:70, v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: Agilent 1100 series or equivalent.

    • Column: XBridge C18, 50 x 2.1 mm, 5 µm or equivalent.

    • Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (90:10, v/v).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: AB Sciex API 3000 or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Lamotrigine: m/z 256.1 → 211.0

      • This compound: m/z 259.1 → 214.0 (Note: The exact transition for this compound may vary depending on the specific labeled positions. The transition for Lamotrigine-¹³C₃,d₃ is m/z 262.0 → 217.0[3])

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add this compound (IS) sample->add_is vortex1 Vortex add_is->vortex1 add_water Add Water vortex1->add_water vortex2 Vortex add_water->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms Inject quantification Quantification using Analyte/IS Peak Area Ratio lc_ms->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

troubleshooting_guide start High Variability in IS Response? cause1 Inconsistent Sample Prep? start->cause1 Yes solution1 Review Pipetting Technique & Vortexing cause1->solution1 Yes cause2 Matrix Effects? cause1->cause2 No solution2 Optimize Chromatography or Sample Cleanup cause2->solution2 Yes cause3 Instrument Instability? cause2->cause3 No solution3 Run System Suitability Tests cause3->solution3 Yes

References

Minimizing ion suppression effects for Lamotrigine-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lamotrigine-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte, leading to a decreased signal intensity.[1][2][3] In ESI-MS, co-eluting compounds from the sample matrix (e.g., salts, phospholipids, endogenous metabolites) can compete with this compound for ionization in the ESI source.[1][4] This can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[1][5] Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of Lamotrigine, it can also be affected by severe ion suppression.[6][7]

Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

A2: To determine if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment.[4][5][8] This technique helps to identify regions in your chromatogram where co-eluting matrix components are causing suppression.

Troubleshooting Guides

Issue 1: Low or Variable Signal Intensity of this compound

This is a common problem often linked to ion suppression from the sample matrix. Follow these steps to diagnose and resolve the issue.

Step 1: Assess the Matrix Effect

The first step is to confirm that ion suppression is the root cause.

  • Method: Post-Column Infusion Experiment.[4][5][8]

  • Protocol:

    • Prepare a solution of this compound at a concentration that gives a stable signal.

    • Infuse this solution at a constant flow rate into the MS source via a T-connector placed after the analytical column.

    • Inject a blank, extracted matrix sample (e.g., plasma or serum without this compound) onto the LC system.

    • Monitor the this compound signal. A drop in the signal intensity at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.[5]

Step 2: Optimize Sample Preparation

Inadequate sample cleanup is a primary source of matrix components that cause ion suppression.[3][8]

  • Recommendation: Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). SPE is generally more effective at removing phospholipids and other interferences compared to PPT or Liquid-Liquid Extraction (LLE).[1]

  • Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

    • Cartridge Selection: Use a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge. Oasis HLB cartridges have been shown to be effective for Lamotrigine extraction.[9][10]

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.[9]

    • Sample Loading: Mix 50 µL of plasma sample with an appropriate volume of internal standard solution and distilled water. Load the mixture onto the conditioned cartridge.[9]

    • Washing: Wash the cartridge to remove interferences. A common wash step involves 1 mL of distilled water, followed by 1 mL of a weak organic solvent mixture (e.g., 20:80 methanol-water).[9][10] This step is crucial for removing salts and other polar interferences.

    • Elution: Elute Lamotrigine and this compound with a strong organic solvent like methanol or an acetonitrile/methanol mixture.[9][10]

Comparison of Sample Preparation Techniques
Sample Preparation MethodTypical Recovery for LamotrigineEffectiveness in Reducing Ion SuppressionReference
Protein Precipitation (PPT)VariableLow to Moderate[1][4]
Liquid-Liquid Extraction (LLE)GoodModerate[1]
Solid-Phase Extraction (SPE) 73-80% High [10][11]
Step 3: Optimize Chromatographic Conditions

If ion suppression persists after optimizing sample preparation, the next step is to improve the chromatographic separation of this compound from interfering matrix components.[1][3]

  • Recommendation: Adjust the mobile phase and/or analytical column to shift the retention time of this compound away from regions of ion suppression identified in the post-column infusion experiment.

  • Experimental Protocol: Chromatographic Optimization

    • Mobile Phase Composition:

      • Consider using acetonitrile instead of methanol as the organic modifier, as it can provide a higher mass spectrometric response for Lamotrigine.[11]

      • Incorporate a mobile phase additive to improve peak shape and ionization. 0.1% formic acid or 5 mM ammonium formate are commonly used and effective.[9][11]

    • Analytical Column:

      • Ensure you are using a suitable reversed-phase column, such as a C18.[9][12]

    • Gradient Elution:

      • Modify the gradient slope to better separate this compound from early-eluting polar interferences (often found at the solvent front) and late-eluting non-polar interferences like phospholipids.[1]

Optimized LC Parameters Example
ParameterSettingReference
Column Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[11]
Mobile Phase A 5 mM Ammonium Formate in Water[11]
Mobile Phase B Acetonitrile[11]
Composition Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)[11]
Flow Rate 0.500 mL/min[11]
Column Temperature 50 °C[12]

Visual Guides

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow start Low/Variable This compound Signal assess_matrix Step 1: Assess Matrix Effect (Post-Column Infusion) start->assess_matrix is_suppression Ion Suppression Detected? assess_matrix->is_suppression optimize_prep Step 2: Optimize Sample Prep (e.g., Switch to SPE) is_suppression->optimize_prep Yes no_suppression Investigate Other Causes (e.g., Instrument Issues, Standard Stability) is_suppression->no_suppression No reassess1 Re-assess Signal optimize_prep->reassess1 is_resolved1 Problem Resolved? reassess1->is_resolved1 optimize_lc Step 3: Optimize Chromatography (Mobile Phase, Gradient) is_resolved1->optimize_lc No end_ok Analysis Successful is_resolved1->end_ok Yes reassess2 Re-assess Signal optimize_lc->reassess2 is_resolved2 Problem Resolved? reassess2->is_resolved2 is_resolved2->end_ok Yes end_further Contact Advanced Support is_resolved2->end_further No no_suppression->end_further

Caption: A logical workflow for troubleshooting low this compound signal.

Sample Preparation Method Comparison

SamplePrepComparison cluster_0 Sample Preparation Technique cluster_1 Effectiveness in Removing Interferences PPT Protein Precipitation (PPT) Low Low PPT->Low LLE Liquid-Liquid Extraction (LLE) Moderate Moderate LLE->Moderate SPE Solid-Phase Extraction (SPE) High High SPE->High

Caption: Comparison of sample prep methods for interference removal.

References

Resolving chromatographic co-elution of lamotrigine and Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lamotrigine Analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and established protocols to help you resolve the chromatographic co-elution of lamotrigine and its deuterated internal standard, lamotrigine-d3.

Frequently Asked Questions (FAQs)

Q1: Why are my lamotrigine and this compound peaks co-eluting?

Co-elution of an analyte and its stable isotope-labeled internal standard (SIL-IS), like this compound, is expected to some degree. Because their physicochemical properties are nearly identical, they behave very similarly during chromatography. However, complete co-elution with no discernible separation can sometimes lead to analytical issues such as ion suppression, where the high concentration of one compound affects the ionization efficiency of the other in the mass spectrometer source. While mass spectrometry can differentiate them by mass, chromatographic separation is still desirable for robust quantification.

Q2: Is complete separation of lamotrigine and this compound necessary?

No, complete baseline separation is not always required. The primary goal is to achieve consistent and reproducible chromatography. Partial separation or a slight "chromatographic shift" is often sufficient to mitigate potential matrix effects and ensure that the analyte and internal standard are subjected to similar ionization conditions. Most validated methods show the two compounds eluting very close to each other.[1]

Q3: How can I improve the chromatographic resolution between lamotrigine and this compound?

Improving resolution involves modifying the chromatographic parameters to exploit the subtle differences between the two molecules. Key strategies include:

  • Mobile Phase Optimization: Adjusting the organic solvent (acetonitrile vs. methanol) and the aqueous phase composition (pH, buffer type, and concentration) can alter selectivity.[1] Acetonitrile has been shown to provide a higher mass spectrometric response and less background noise for lamotrigine analysis.[1]

  • Gradient Optimization: Employing a shallower gradient elution profile can increase the separation between closely eluting peaks.

  • Column Chemistry: Switching to a different stationary phase can provide alternative selectivity. While C18 columns are common, consider columns with different properties, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, which offer different interaction mechanisms.

  • Temperature: Lowering the column temperature can sometimes increase retention and improve separation, although this may also broaden peaks.

Q4: What are the typical mass transitions for lamotrigine and this compound?

For mass spectrometric detection, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring or MRM).

  • Lamotrigine: A common transition is m/z 256.0 → 211.0.[2][3]

  • This compound (or ¹³C₃,d₃): The precursor ion will be heavier by the number of deuterium or carbon-13 atoms. For lamotrigine-¹³C₃,d₃, the precursor ion is m/z 262.3, and it would fragment similarly to the unlabeled compound.[1] The exact m/z will depend on the specific labeled standard used.

Troubleshooting Guide: Resolving Co-elution

If you are experiencing issues related to the co-elution of lamotrigine and its internal standard, follow this logical troubleshooting workflow.

G start Problem: Co-elution of Lamotrigine & this compound check_ms Is Mass Spectrometer Distinguishing Analytes? start->check_ms ms_ok MS Resolution OK check_ms->ms_ok Yes ms_fail MS Resolution Fails (Check Instrument Settings) check_ms->ms_fail:w No check_repro Is Chromatography Reproducible? no_issue No Immediate Issue Proceed with Validation check_repro->no_issue Yes repro_fail Poor Reproducibility (Peak Shape, RT) check_repro->repro_fail No optimize_mp Optimize Mobile Phase (Organic Ratio, pH, Buffer) optimize_grad Implement/Adjust Gradient Slope optimize_mp->optimize_grad If resolution is still poor change_col Change Column Chemistry (e.g., PFP, Phenyl-Hexyl) optimize_grad->change_col If gradient is insufficient ms_ok->check_repro repro_fail->optimize_mp Start Optimization G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is extract Protein Precipitation or Solid-Phase Extraction add_is->extract evap Evaporate & Reconstitute extract->evap inject Inject Sample evap->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+, MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Ratio (Analyte/IS) integrate->calculate quantify Quantify Concentration (vs. Calibration Curve) calculate->quantify

References

Dealing with impurities in Lamotrigine-d3 internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lamotrigine-d3 internal standards. The following information is designed to help you identify and resolve issues related to impurities and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound internal standard?

A1: Impurities in this compound can originate from several sources:

  • Synthesis Byproducts: The manufacturing process of Lamotrigine and its deuterated analog can result in related compounds and intermediates being present in the final product.[1][2][3][4] These can include isomers, degradation products, or unreacted starting materials.

  • Incomplete Deuteration: The deuteration process may not be 100% efficient, leading to the presence of partially deuterated or non-deuterated Lamotrigine in the this compound standard.[5]

  • Degradation: Improper storage or handling can lead to the degradation of the internal standard, forming new impurities.

Q2: How can impurities in my this compound internal standard affect my analytical results?

A2: Impurities in your this compound internal standard can significantly impact the accuracy and precision of your analytical method, particularly in LC-MS/MS assays. The primary issues include:

  • Cross-talk or Cross-signal Contribution: If your this compound standard contains unlabeled Lamotrigine as an impurity, it will contribute to the signal of the analyte you are trying to measure. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

  • Inaccurate Quantification: An impure internal standard can lead to an incorrect response ratio between the analyte and the internal standard, resulting in biased quantitative results.

  • Chromatographic Interference: Impurities may co-elute with the analyte or the internal standard, causing peak shape distortion and inaccurate integration. Deuteration can sometimes lead to slight shifts in retention time, which can cause the internal standard to experience different matrix effects than the analyte if they do not completely co-elute.[5]

Q3: What are the acceptable limits for impurities in a deuterated internal standard?

A3: According to the ICH M10 guidelines on bioanalytical method validation, the contribution of the internal standard to the analyte signal (cross-talk) should be minimal. The following acceptance criteria are generally applied:

ParameterAcceptance Criteria
Contribution of Internal Standard to Analyte ResponseShould not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Contribution of Analyte to Internal Standard ResponseShould not be more than 5% of the internal standard response in blank samples.

Troubleshooting Guides

Issue 1: I am observing a significant peak for Lamotrigine in my blank samples (containing only the internal standard).
  • Possible Cause: Your this compound internal standard is likely contaminated with unlabeled Lamotrigine.

  • Troubleshooting Steps:

    • Confirm the Source: Prepare a solution containing only the this compound internal standard in the analytical solvent and inject it into the LC-MS/MS system. Monitor the mass transition for unlabeled Lamotrigine. The presence of a peak confirms the contamination.

    • Quantify the Contribution: Determine the peak area of the unlabeled Lamotrigine in the internal standard solution. Compare this to the peak area of your LLOQ standard. If the contribution is greater than 20% of the LLOQ response, it can compromise your results.

    • Contact the Supplier: Inform the supplier of your findings and request a certificate of analysis with a detailed impurity profile. Consider obtaining a new, higher-purity batch of the internal standard.

    • Mitigation (if a new standard is unavailable):

      • Increase the LLOQ of your assay to a level where the contribution from the internal standard is less than 20%.

      • If chromatographically possible, try to achieve baseline separation of the unlabeled Lamotrigine from any potential interferences.

Issue 2: My calibration curve is non-linear, especially at the lower concentrations.
  • Possible Cause 1: Cross-talk from an impure internal standard is artificially inflating the response of the low concentration standards.

  • Troubleshooting Steps:

    • Follow the steps outlined in "Issue 1" to assess the purity of your internal standard.

  • Possible Cause 2: The concentration of the internal standard is too high relative to the analyte at lower concentrations, leading to significant contribution from natural isotopes or impurities.

  • Troubleshooting Steps:

    • Optimize the concentration of the this compound internal standard. A common practice is to use a concentration that is in the mid-range of your calibration curve.

Issue 3: I am seeing poor reproducibility of my quality control (QC) samples.
  • Possible Cause: The this compound internal standard and the analyte are not co-eluting perfectly, leading to differential matrix effects. Deuteration can sometimes cause a slight shift in retention time.[5]

  • Troubleshooting Steps:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should have identical retention times and peak shapes.

    • Optimize Chromatography: If there is a slight separation, adjust the chromatographic conditions (e.g., mobile phase composition, gradient profile, column temperature) to achieve complete co-elution.

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to assess ion suppression or enhancement across the chromatographic run. This will help you determine if the analyte and internal standard are being affected differently by the matrix.

Experimental Protocols

Protocol 1: Purity Assessment of this compound Internal Standard

Objective: To determine the presence and quantify the amount of unlabeled Lamotrigine in a this compound internal standard stock solution.

Materials:

  • This compound internal standard

  • Lamotrigine reference standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid or ammonium formate

  • Validated LC-MS/MS system

Methodology:

  • Preparation of this compound Solution: Prepare a solution of the this compound internal standard in your analytical solvent at the concentration used in your assay.

  • Preparation of LLOQ Standard: Prepare a standard solution of Lamotrigine at the Lower Limit of Quantification (LLOQ) for your assay.

  • LC-MS/MS Analysis:

    • Inject the this compound solution and acquire data for the mass transitions of both this compound and unlabeled Lamotrigine.

    • Inject the LLOQ standard and acquire data for the mass transition of unlabeled Lamotrigine.

  • Data Analysis:

    • Measure the peak area of the unlabeled Lamotrigine signal in the this compound solution.

    • Measure the peak area of the LLOQ standard.

    • Calculate the percentage contribution of the unlabeled Lamotrigine from the internal standard to the LLOQ response using the following formula:

      (Peak Area of unlabeled Lamotrigine in IS solution / Peak Area of LLOQ standard) * 100

  • Acceptance Criteria: The percentage contribution should be ≤ 20%.

Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To chromatographically separate and detect potential impurities in a this compound standard. This method can be adapted from established methods for Lamotrigine and its impurities.[6][7][8][9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A:Mobile Phase B (65:35 v/v)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and monobasic potassium phosphate solution (35:65, v/v) with pH adjusted to 3.5 with orthophosphoric acid.[7]

  • Flow Rate: 1.5 mL/min[7]

  • Column Temperature: 40°C[7]

  • Detection Wavelength: 210 nm[7]

  • Injection Volume: 20 µL

Procedure:

  • Prepare a solution of the this compound internal standard in the diluent at a suitable concentration (e.g., 100 µg/mL).

  • Inject the solution into the HPLC system.

  • Monitor the chromatogram for any peaks other than the main this compound peak.

  • The relative retention times of known Lamotrigine impurities can be used for tentative identification.

Visualizations

G Troubleshooting Workflow for Internal Standard Issues start Start: Analytical Issue Observed issue Identify Issue: - Peak in Blank? - Non-linear Curve? - Poor Reproducibility? start->issue check_purity Action: Assess IS Purity (Protocol 1) issue->check_purity is_pure Result: IS Purity Acceptable? check_purity->is_pure check_coelution Action: Verify Analyte/IS Co-elution is_pure->check_coelution Yes impurity_present Problem: IS Contaminated with Unlabeled Analyte is_pure->impurity_present No coelutes Result: Complete Co-elution? check_coelution->coelutes optimize_chrom Solution: Optimize Chromatography (Adjust Mobile Phase/Gradient) coelutes->optimize_chrom No check_concentration Action: Evaluate IS Concentration coelutes->check_concentration Yes end_resolved End: Issue Resolved optimize_chrom->end_resolved contact_supplier Solution: - Contact Supplier - Obtain New IS Batch impurity_present->contact_supplier contact_supplier->end_resolved conc_ok Result: Concentration Appropriate? check_concentration->conc_ok optimize_conc Solution: Adjust IS Concentration conc_ok->optimize_conc No conc_ok->end_resolved Yes optimize_conc->end_resolved G Impact of Unlabeled Analyte Impurity in Internal Standard start This compound IS with Unlabeled Lamotrigine Impurity addition IS added to all samples (Calibrators, QCs, Unknowns) start->addition contribution Unlabeled Impurity contributes to the Analyte Signal start->contribution lcms LC-MS/MS Analysis addition->lcms analyte_signal Analyte Signal (m/z) lcms->analyte_signal is_signal IS Signal (m/z+d3) lcms->is_signal ratio Calculation of (Analyte Area / IS Area) Ratio analyte_signal->ratio is_signal->ratio contribution->analyte_signal result Inaccurate Result: Overestimation of Analyte Concentration ratio->result

References

Technical Support Center: Overcoming Challenges with Deuterated Standards in Quantitative Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using deuterated internal standards in quantitative assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Chromatographic Shift Between Analyte and Deuterated Standard

Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than my analyte?

A1: A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon, particularly in reversed-phase liquid chromatography.[1][2][3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1][3] This is attributed to the subtle differences in the physicochemical properties, such as lipophilicity, caused by the substitution of hydrogen with deuterium.[2] The C-D bond is slightly shorter and stronger than the C-H bond, which can influence intermolecular interactions with the stationary phase.

Troubleshooting Steps:

  • Confirm the Shift: Overlay the chromatograms of the analyte and the deuterated IS to visually confirm the retention time difference.

  • Optimize Chromatography: Adjusting the chromatographic method can help minimize the separation. This can include modifying the gradient slope, changing the organic modifier, or adjusting the column temperature. The goal is to achieve as much co-elution as possible.[2]

  • Consider Alternative Isotopes: If the chromatographic shift cannot be resolved and is impacting data quality, consider using a stable isotope-labeled (SIL) internal standard with isotopes like 13C or 15N, which are less likely to cause a chromatographic shift.[2][3]

Issue 2: Inaccurate Quantification and Poor Reproducibility

Q2: My assay is showing poor accuracy and reproducibility. Could my deuterated standard be the cause?

A2: Yes, several issues related to the deuterated standard can lead to inaccurate and irreproducible results. These include isotopic exchange, matrix effects, and standard instability.[4][5][6]

Troubleshooting Workflow:

start Poor Accuracy/ Reproducibility Observed check_exchange Investigate Isotopic Exchange start->check_exchange check_matrix Assess Matrix Effects start->check_matrix check_stability Evaluate Standard Stability start->check_stability solution_exchange Modify Sample Prep/ Storage Conditions check_exchange->solution_exchange Exchange Detected solution_matrix Improve Sample Cleanup/ Chromatography check_matrix->solution_matrix Differential Effects Found solution_stability Prepare Fresh Standards/ Optimize Storage check_stability->solution_stability Degradation Observed end_node Improved Assay Performance solution_exchange->end_node solution_matrix->end_node solution_stability->end_node

Caption: Troubleshooting workflow for poor assay accuracy and reproducibility.

Issue 3: Isotopic Exchange (Hydrogen-Deuterium Back-Exchange)

Q3: What is isotopic exchange and how can I prevent it?

A3: Isotopic exchange, or H/D back-exchange, is the process where deuterium atoms on the internal standard are replaced by protons from the surrounding solvent or matrix.[7] This can lead to a decrease in the deuterated IS signal and an artificial increase in the analyte signal, compromising the accuracy of the assay. The stability of the deuterium label depends on its position in the molecule; for example, hydrogens on heteroatoms (like -OH, -NH) are more prone to exchange.[8]

Prevention Strategies:

  • Proper Standard Selection: Choose a deuterated standard where the deuterium atoms are on stable, non-exchangeable positions (e.g., aromatic or aliphatic carbons).[8]

  • Control of pH: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange.[4]

  • Solvent Choice: Reconstitute and store standards in aprotic solvents when possible. If aqueous solutions are necessary, use D₂O-based buffers for stock solutions to minimize back-exchange.

  • Storage Conditions: Store standards at low temperatures (e.g., -20°C or -80°C) and under an inert gas to prevent degradation and exchange with atmospheric moisture.[8][9]

Issue 4: Matrix Effects

Q4: How do matrix effects impact my deuterated standard and my results?

A4: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer source.[10] While deuterated standards are used to compensate for these effects, differential matrix effects can occur, especially if there is a chromatographic shift between the analyte and the IS.[2][6] This means the analyte and the IS experience different levels of ion suppression or enhancement, leading to inaccurate quantification.[6][11]

Quantitative Impact of Matrix Effects on Analyte/IS Ratio

ConditionAnalyte ResponseIS ResponseAnalyte/IS RatioAccuracy
No Matrix Effect 100,000100,0001.00Accurate
Identical Suppression 50,00050,0001.00Accurate
Differential Suppression 50,00080,0000.625Inaccurate (Low)
Differential Enhancement 120,000100,0001.20Inaccurate (High)

Experimental Protocol: Assessing Matrix Effects

This protocol helps determine if the sample matrix is affecting the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and IS are added to the final extract.

    • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate Differential Matrix Effects: Compare the ME for the analyte and the IS. A significant difference indicates that the deuterated standard is not adequately compensating for matrix effects.

Logical Diagram for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Evaluation A Set A: Analyte + IS in Solvent analysis_node Measure Peak Areas A->analysis_node B Set B: Extracted Blank Matrix + Analyte + IS B->analysis_node C Set C: Blank Matrix + Analyte + IS -> Extraction C->analysis_node calc_me Calculate Matrix Effect: (Area B / Area A) * 100 analysis_node->calc_me calc_re Calculate Recovery: (Area C / Area B) * 100 analysis_node->calc_re eval Compare ME of Analyte vs. IS calc_me->eval

Caption: Workflow for the experimental assessment of matrix effects.

Issue 5: Purity and Stability of Deuterated Standards

Q5: How can I ensure the quality and stability of my deuterated standards?

A5: The purity and stability of deuterated standards are critical for reliable quantification.

  • Purity: Always source high-purity standards (ideally ≥98% isotopic enrichment) from reputable suppliers.[9] Low isotopic purity can lead to interference with the analyte signal. A certificate of analysis should be reviewed for isotopic purity and chemical purity.

  • Stability: Deuterated compounds can degrade over time, especially in solution. It is recommended to prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., frozen, protected from light).[9] Long-term stability in the sample matrix should also be evaluated during method validation.

Experimental Protocol: Evaluating Standard Stability

Methodology:

  • Prepare QC Samples: Spike a blank matrix with the analyte and deuterated IS at low and high concentrations.

  • Initial Analysis (Time Zero): Analyze a set of these QC samples immediately after preparation.

  • Store QC Samples: Store the remaining QC samples under the same conditions as the study samples (e.g., room temperature, 4°C, -20°C) for a defined period (e.g., 24 hours, 7 days).

  • Final Analysis: After the storage period, analyze the stored QC samples.

  • Compare Results: Calculate the concentration of the analyte in the stored QCs against a freshly prepared calibration curve. The results should be within a predefined acceptance criterion (e.g., ±15% of the nominal concentration) to demonstrate stability.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Lamotrigine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of lamotrigine in human plasma using a stable isotope-labeled internal standard, Lamotrigine-d3. The performance of this liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented in comparison to alternative analytical techniques, supported by experimental data and detailed protocols. This document is intended to assist researchers and drug development professionals in the selection and implementation of robust and reliable bioanalytical assays for lamotrigine.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. Accurate and precise measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalysis due to its high selectivity, sensitivity, and ability to compensate for matrix effects and variability in sample processing.[1][2] This guide details a validated LC-MS/MS method using a deuterated internal standard and compares its performance with other reported methods.

Experimental Protocols

A detailed methodology for a validated LC-MS/MS method for the quantification of lamotrigine in human plasma is provided below.

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 300 µL of human plasma, add 50 µL of the internal standard working solution (Lamotrigine-¹³C₃, d₃ at 500 ng/mL in 50:50 methanol:water).

  • Vortex the sample for approximately 30 seconds.

  • Add 400 µL of water and vortex for another 30 seconds.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Cleanert PEP-H) with 500 µL of methanol followed by 500 µL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Centrifuge the cartridge at 1500 rpm for 1 minute to pass the sample through the sorbent.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.)[3]

  • Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v)[3]

  • Flow Rate: 0.500 mL/min[3]

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ion electrospray ionization (ESI)[3]

  • Monitored Transitions:

    • Lamotrigine: m/z 256.0 → 211.0[4]

    • Lamotrigine-¹³C₃, d₃ (Internal Standard): Specific transition for the stable isotope label.

Data Presentation: Performance Comparison

The performance of the LC-MS/MS method using a deuterated internal standard is compared with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Table 1: Comparison of Bioanalytical Method Parameters

ParameterLC-MS/MS with Lamotrigine-¹³C₃, d₃ ISHPLC-UV
Linearity Range 5.02–1226.47 ng/mL[3]1-5 µg/mL (1000-5000 ng/mL)[5]
Lower Limit of Quantification (LLOQ) 5.02 ng/mL[3]110 ng/mL[5]
Accuracy (% Bias) Within ±6.0% of nominal values[3]Not explicitly stated, recovery is high
Precision (% RSD) Intra- and inter-day precision within 3.0%[3]6%[6]
Recovery High and consistent (not specified with a numerical value in the provided abstract)96% from deprotonated serum[6]
Internal Standard Lamotrigine-¹³C₃, d₃Not always utilized, depends on the specific method
Selectivity High, based on mass-to-charge ratioLower, based on UV absorbance

Table 2: Summary of Validation Results for the LC-MS/MS Method with Lamotrigine-¹³C₃, d₃ IS [3]

Validation ParameterConcentration LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)Intra-Day Accuracy (% Bias)Inter-Day Accuracy (% Bias)
Precision & Accuracy LLOQ (5.03 ng/mL)< 3.0< 3.0< ±6.0< ±6.0
LQC (12.52 ng/mL)< 3.0< 3.0< ±6.0< ±6.0
MQC (391.28 ng/mL)< 3.0< 3.0< ±6.0< ±6.0
HQC (978.20 ng/mL)< 3.0< 3.0< ±6.0< ±6.0

Table 3: Stability of Lamotrigine in Human Plasma [3]

Stability ConditionDurationResult
Freeze-Thaw Stability 3 cycles (-20°C to room temperature)Stable
Bench-Top Stability At least 6.8 hours in an ice-cold water bathStable
Autosampler Stability (in mobile phase) At least 57 hours at 10°CStable

Mandatory Visualization

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (300 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_H2O Add Water Vortex1->Add_H2O Vortex2 Vortex Add_H2O->Vortex2 SPE Solid-Phase Extraction (SPE) Vortex2->SPE Elute Elute Analyte SPE->Elute Dry_Reconstitute Evaporate & Reconstitute Elute->Dry_Reconstitute Inject Inject into LC-MS/MS Dry_Reconstitute->Inject Reconstituted Sample Chromatography Chromatographic Separation (RP-18e column) Inject->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for lamotrigine bioanalysis.

Discussion

The presented LC-MS/MS method utilizing Lamotrigine-¹³C₃, d₃ as an internal standard demonstrates superior performance compared to older techniques like HPLC-UV. The key advantages of the LC-MS/MS method include:

  • Higher Sensitivity: The LLOQ of the LC-MS/MS method (5.02 ng/mL) is significantly lower than that of the HPLC-UV method (110 ng/mL), allowing for the quantification of lower concentrations of lamotrigine, which is particularly important for pharmacokinetic studies at lower doses or at later time points.[3][5]

  • Greater Specificity: By monitoring specific mass transitions for both the analyte and the internal standard, the LC-MS/MS method offers a much higher degree of selectivity, minimizing the risk of interference from other compounds in the biological matrix.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard that co-elutes with the analyte effectively compensates for variations in sample preparation and matrix effects, leading to higher accuracy and precision as evidenced by the low %RSD and % bias values.[3]

  • Wider Linear Range: The LC-MS/MS method provides a broad linear range, accommodating a wide spectrum of expected concentrations in clinical samples.[3]

The stability of lamotrigine under various storage and handling conditions, as demonstrated in the validation, ensures the integrity of the samples from collection to analysis.[3]

Conclusion

The bioanalytical method validation for lamotrigine using a deuterated internal standard (Lamotrigine-¹³C₃, d₃) and LC-MS/MS provides a robust, sensitive, and specific assay for the quantification of the drug in human plasma. The detailed experimental protocol and comprehensive validation data presented in this guide demonstrate its suitability for regulated bioanalysis. In comparison to alternative methods such as HPLC-UV, the LC-MS/MS approach offers significant advantages in terms of sensitivity, selectivity, and overall performance, making it the recommended method for pharmacokinetic and clinical studies of lamotrigine.

References

A Head-to-Head Battle of Internal Standards: Lamotrigine-d3 vs. Lamotrigine-¹³C,d₃ in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anti-epileptic drug lamotrigine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Lamotrigine-d3 and Lamotrigine-¹³C,d₃. By examining their performance characteristics, potential analytical pitfalls, and supporting experimental data, this document aims to inform the selection of the most suitable internal standard for robust bioanalytical method development.

The ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis should co-elute with the analyte, exhibit identical extraction recovery and ionization efficiency, and not be subject to metabolic conversion or isotopic exchange. While both this compound and Lamotrigine-¹³C,d₃ are designed to mimic the behavior of lamotrigine, the nature of their isotopic labeling can lead to significant differences in analytical performance.

The Theoretical Advantage of Dual Labeling

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry. However, the use of solely deuterated standards (like this compound) can present challenges. The slight increase in mass due to deuterium can sometimes lead to a chromatographic shift, causing the internal standard to separate from the unlabeled analyte. This separation can result in differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of quantification.

Furthermore, deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix. This can lead to a loss of the isotopic label and an artificially low internal standard response.

The incorporation of ¹³C atoms in addition to deuterium, as in Lamotrigine-¹³C,d₃, offers a more robust solution. The ¹³C atoms are integrated into the carbon backbone of the molecule, making them chemically and metabolically more stable and not susceptible to exchange. This dual-labeling strategy ensures that the internal standard has a nearly identical retention time and ionization response to the native analyte, providing a more reliable correction for variations during sample preparation and analysis.

Performance Data: A Comparative Analysis

Table 1: Method Validation Parameters for Lamotrigine Quantification using Lamotrigine-¹³C,d₃ Internal Standard

ParameterResult
Linearity Range5.02–1226.47 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)5.02 ng/mL
Inter-day Accuracy (% Bias)Within ±6.0%
Inter-day Precision (% CV)≤ 3.0%
Mean Extraction Recovery (Analyte)73.2% - 80.2%
Mean Extraction Recovery (IS)65.1% ± 7.7%

Data sourced from a study by P. K. M. et al. (2012).[1]

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. The following is a summary of a validated LC-MS/MS method for the quantification of lamotrigine in human plasma using Lamotrigine-¹³C,d₃ as an internal standard.[1]

Sample Preparation

  • Thaw plasma samples at room temperature.

  • Aliquot 300 µL of the plasma sample into a polypropylene tube.

  • Add 50 µL of the Lamotrigine-¹³C,d₃ internal standard working solution (500 ng/mL).

  • Vortex for 30 seconds.

  • Add 400 µL of water and vortex for another 30 seconds.

  • Perform solid-phase extraction (SPE) for sample clean-up.

LC-MS/MS Conditions

  • LC System: Agilent 1100 series HPLC

  • Column: Chromolith® SpeedROD RP-18e (50 x 4.6 mm)

  • Mobile Phase: Acetonitrile : 5 mM Ammonium Formate (90:10, v/v)

  • Flow Rate: 0.500 mL/min

  • MS System: Tandem mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transitions:

    • Lamotrigine: Specific precursor and product ions.

    • Lamotrigine-¹³C,d₃: Specific precursor and product ions.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (300 µL) add_is Add Lamotrigine-¹³C,d₃ IS (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_water Add Water (400 µL) vortex1->add_water vortex2 Vortex add_water->vortex2 spe Solid-Phase Extraction vortex2->spe hplc HPLC Separation spe->hplc Inject Extract msms Tandem MS Detection hplc->msms

Caption: Experimental workflow for lamotrigine analysis.

logical_relationship cluster_d3 This compound (Deuterated IS) cluster_13cd3 Lamotrigine-¹³C,d₃ (Dual-Labeled IS) d3_pros Pros: - Commercially available - Lower cost d3_cons Cons: - Potential for chromatographic shift - Risk of D-H back-exchange - May not perfectly mimic analyte c13d3_pros Pros: - Co-elutes with analyte - High isotopic stability - Accurately corrects for matrix effects - Considered the 'gold standard' c13d3_cons Cons: - Higher cost - May be less readily available

Caption: Pros and cons of each internal standard.

Conclusion and Recommendation

Based on the principles of analytical chemistry and the available performance data, Lamotrigine-¹³C,d₃ is the superior internal standard for the quantitative analysis of lamotrigine by LC-MS/MS. Its dual-labeling with both ¹³C and deuterium minimizes the risk of chromatographic separation and isotopic instability, leading to more accurate and precise results. The co-elution of Lamotrigine-¹³C,d₃ with the native analyte ensures that it experiences the same matrix effects, providing a more reliable correction and enhancing the overall robustness of the bioanalytical method.

While this compound may be a more cost-effective option, the potential for analytical inaccuracies due to the kinetic isotope effect and deuterium-hydrogen exchange presents a significant risk to data integrity. For researchers, scientists, and drug development professionals who require the highest level of confidence in their bioanalytical data, the investment in Lamotrigine-¹³C,d₃ is well-justified. The use of this "gold standard" internal standard is a critical step in developing a rugged and reliable method for the quantification of lamotrigine in complex biological matrices.

References

A Comparative Analysis of Internal Standards for Lamotrigine Quantification: Deuterated vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative assays. This guide provides a comparative study of deuterated versus structural analog internal standards for the quantification of the anti-epileptic drug lamotrigine (LTG) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as deuterated lamotrigine, are often considered the "gold standard" due to their high degree of similarity to the analyte. However, structural analogs, which are chemically similar but not isotopically labeled, are also widely used and can offer practical advantages. This guide presents a compilation of experimental data from various studies to objectively compare the performance of these two approaches for lamotrigine analysis.

Principles of Internal Standardization in LC-MS/MS

The fundamental principle of using an internal standard in LC-MS/MS is to add a known amount of a compound that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This ratiometric approach corrects for variability in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.

G cluster_workflow General Bioanalytical Workflow cluster_IS_Types Types of Internal Standards Sample Sample Addition_IS Addition_IS Sample->Addition_IS Add Internal Standard Extraction Extraction Addition_IS->Extraction Sample Preparation Deuterated_IS Deuterated IS (e.g., Lamotrigine-d3) Addition_IS->Deuterated_IS Analog_IS Structural Analog IS (e.g., Papaverine) Addition_IS->Analog_IS LC_Separation LC_Separation Extraction->LC_Separation Chromatographic Separation MS_Detection MS_Detection LC_Separation->MS_Detection Mass Spectrometric Detection Quantification Quantification MS_Detection->Quantification Ratio-based Quantification

Figure 1: General workflow for lamotrigine bioanalysis incorporating an internal standard.

Comparative Performance Data

The following tables summarize validation parameters from different studies that employed either a deuterated or a structural analog internal standard for lamotrigine quantification in human plasma. It is important to note that these data are compiled from separate publications and were generated under different experimental conditions. Therefore, a direct numerical comparison should be made with caution. However, this compilation provides a valuable overview of the expected performance for each type of internal standard.

Table 1: Method Validation Parameters with a Deuterated Internal Standard
ParameterLamotrigine-13C3, d3[1]
Linearity Range (ng/mL) 5.02–1226.47
Correlation Coefficient (r) >0.99
Intra-day Precision (%CV) ≤ 3.0
Inter-day Precision (%CV) ≤ 3.0
Intra-day Accuracy (% Bias) Within ±6.0
Inter-day Accuracy (% Bias) Within ±6.0
Mean Recovery (%) 73.2 - 80.2
Internal Standard Recovery (%) 65.1
Table 2: Method Validation Parameters with a Structural Analog Internal Standard
ParameterPapaverine[2]
Linearity Range (µg/mL) 0.2–5.0
Correlation Coefficient (r2) >0.99
Intra-day Precision (%RSD) 2.1 - 6.6
Inter-day Precision (%RSD) 4.3 - 7.5
Intra-day Accuracy (% Bias) -1.0 to 3.0
Inter-day Accuracy (% Bias) -3.5 to 1.5
Mean Recovery (%) 90.7 - 96.6
Internal Standard Recovery (%) 94.7
Matrix Effect (%) 94.7 - 103.1

Discussion of Comparative Performance

Deuterated Internal Standards:

The use of a stable isotope-labeled internal standard, such as Lamotrigine-13C3, d3, is theoretically the most robust approach. As shown in Table 1, methods employing a deuterated IS can achieve excellent precision and accuracy.[1] The key advantage is that the SIL IS co-elutes with the analyte and has nearly identical physicochemical properties, leading to superior compensation for matrix effects and variability in extraction and ionization.[3]

However, a potential pitfall is the possibility of a "chromatographic isotope effect," where the deuterated standard may have a slightly different retention time than the analyte, especially with highly efficient chromatographic systems.[4][5] This can lead to incomplete compensation for matrix effects if the elution times are not closely matched. Furthermore, the synthesis of SIL standards can be costly and time-consuming.

Structural Analog Internal Standards:

Structural analogs, such as papaverine, offer a more readily available and cost-effective alternative.[2] The data in Table 2 demonstrates that a well-chosen structural analog can also yield a highly reliable and validated method with good precision, accuracy, and recovery.[2]

The main challenge with structural analogs is ensuring that their extraction recovery and ionization efficiency closely match those of lamotrigine across different matrices. A significant difference in these properties can lead to inadequate correction and compromise the accuracy of the results. As seen with irsogladine, another potential structural analog, co-elution with co-prescribed drugs can also be a limiting factor.[6] Therefore, thorough validation, including a rigorous assessment of matrix effects, is crucial when using a structural analog.

G cluster_Deuterated Deuterated Internal Standard cluster_Analog Structural Analog Internal Standard D_Pros Pros: - Co-elution with analyte - Identical chemical properties - Superior matrix effect compensation D_Cons Cons: - Potential for chromatographic  isotope effect - Higher cost and lower availability A_Pros Pros: - Readily available - Cost-effective A_Cons Cons: - Different retention time - Potential for different  extraction recovery and  ionization efficiency - Requires rigorous validation  of matrix effects Choice Choice of Internal Standard Choice->Deuterated_IS_Node Theoretically Ideal Choice->Analog_IS_Node Practical Alternative

References

Cross-Validation of Analytical Methods: A Comparative Guide to Using Lamotrigine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the robust and accurate quantification of analytes in biological matrices. This guide provides a comparative analysis of Lamotrigine-d3, a deuterated internal standard, against other alternatives for the bioanalysis of the anti-epileptic drug, Lamotrigine.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to enhanced precision and accuracy.[2]

This guide presents a compilation of performance data from various studies to objectively compare this compound with non-deuterated internal standards. It is important to note that the data presented is collated from different studies and, therefore, experimental conditions may vary.

Performance Data Summary

The following table summarizes the quantitative performance of this compound and a common non-deuterated structural analog internal standard, 3,5-diamino-6-phenyl-1,2,4-triazine, as reported in separate bioanalytical method validation studies.

ParameterThis compound (as Lamotrigine-13C3, d3)3,5-diamino-6-phenyl-1,2,4-triazine
Linearity (Correlation Coefficient, r²) >0.99≥ 0.9991[3]
Intra-day Precision (%RSD) <3.0%[4]Within 10.0%[3]
Inter-day Precision (%RSD) <3.0%[4]Within 10.0%[3]
Accuracy (% Bias) Within ±6.0%[4]Within 10.0%[3]
Mean Recovery (%) 65.1 ± 7.7%[4]92.5%[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated for ISNot applicable

Experimental Protocols

Method Using this compound (as Lamotrigine-13C3, d3) Internal Standard

This section details a representative experimental protocol for the quantification of Lamotrigine in human plasma using Lamotrigine-13C3, d3 as an internal standard, based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

1. Sample Preparation:

  • Aliquots of human plasma samples are spiked with the Lamotrigine-13C3, d3 internal standard solution.

  • The samples undergo solid-phase extraction (SPE) for purification.

  • The extracted samples are then evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted samples are injected into a liquid chromatography system. Separation is achieved on a C18 column with a mobile phase typically consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The concentrations of Lamotrigine and its internal standard are determined by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Method Using 3,5-diamino-6-phenyl-1,2,4-triazine Internal Standard

This section outlines a typical experimental protocol for Lamotrigine quantification in human plasma using the structural analog 3,5-diamino-6-phenyl-1,2,4-triazine as the internal standard, also employing an LC-MS/MS method.[3]

1. Sample Preparation:

  • Plasma samples are spiked with the 3,5-diamino-6-phenyl-1,2,4-triazine internal standard.

  • Solid-phase extraction is utilized to extract the analyte and the internal standard from the plasma matrix.

  • The extract is then prepared for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Chromatographic separation is performed on a C8 column.

  • Mass Spectrometric Detection: Detection is carried out using a tandem mass spectrometer with an ESI source in positive ion mode.

  • Quantification: Lamotrigine and the internal standard are quantified by monitoring their specific MRM transitions.[3]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for bioanalytical methods utilizing this compound and a non-deuterated internal standard.

experimental_workflow_d3 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Spike with This compound p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Separation (C18 Column) p4->a1 a2 MS/MS Detection (ESI+) a1->a2 a3 Quantification (MRM) a2->a3

Caption: Workflow using this compound.

experimental_workflow_analog cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Spike with Structural Analog IS p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 a1 LC Separation (C8 Column) p3->a1 a2 MS/MS Detection (ESI+) a1->a2 a3 Quantification (MRM) a2->a3

References

The Gold Standard for Lamotrigine Bioanalysis: A Comparative Guide to Ensuring Accuracy and Precision with Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides an objective comparison of Lamotrigine-d3 against other analytical methodologies for the quantification of Lamotrigine in biological matrices, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, Lamotrigine, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to superior accuracy and precision, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Comparative Performance Analysis

The following tables summarize the accuracy and precision data from various validated bioanalytical methods for Lamotrigine. The data highlights the exceptional performance of methods utilizing this compound as an internal standard compared to those using alternative internal standards or no internal standard at all.

Table 1: Performance of LC-MS/MS Method Using this compound as Internal Standard

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ5.02< 1.6%< ±6.0%< 2.4%< ±6.0%
Low QC12.52< 1.6%< ±6.0%< 2.4%< ±6.0%
Medium QC391.28< 1.6%< ±6.0%< 2.4%< ±6.0%
High QC978.20< 1.6%< ±6.0%< 2.4%< ±6.0%

Data synthesized from a study utilizing Lamotrigine-¹³C₃, d₃ as the internal standard, demonstrating high precision and accuracy.[1]

Table 2: Performance of Alternative Bioanalytical Methods for Lamotrigine

MethodInternal StandardQC Level (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LC-MS/MS Papaverine0.2 (LQC)5.0%-1.0%5.0%0.5%
2.0 (MQC)4.0%1.0%4.0%1.5%
5.0 (HQC)3.0%2.0%3.0%2.0%
HPLC-UV IrsogladineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
UPLC-DAD None3< 4%Not SpecifiedNot SpecifiedNot Specified
6< 4%Not SpecifiedNot SpecifiedNot Specified
9< 4%Not SpecifiedNot SpecifiedNot Specified

Performance data for alternative methods sourced from various studies. Note that direct comparison is challenging due to differing experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are the summarized experimental protocols for the methods discussed.

Method 1: LC-MS/MS with this compound Internal Standard

This method exemplifies a robust and sensitive approach for the quantification of Lamotrigine in human plasma.

  • Sample Preparation:

    • To 100 µL of human plasma, add the this compound internal standard.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Optimized for the column dimensions.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Lamotrigine and this compound.

Method 2: LC-MS/MS with Papaverine Internal Standard

An alternative LC-MS/MS method employing a non-isotopic internal standard.

  • Sample Preparation:

    • To 50 µL of plasma, add 100 µL of Papaverine internal standard solution.

    • Utilize solid-phase extraction for sample purification.[2]

  • Chromatography:

    • Column: Cadenza CD-C18 (100 x 2 mm, 3 µm).[2][3]

    • Mobile Phase: 0.1% formic acid in water/acetonitrile (2/1, v/v).[2][3]

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.[2]

    • Detection: MRM for both Lamotrigine and Papaverine.[2][3]

Method 3: UPLC-DAD with No Internal Standard

This method relies on external calibration for quantification and requires stringent control over experimental conditions.

  • Sample Preparation:

    • Release Lamotrigine from plasma proteins using a sodium hydroxide solution.

    • Precipitate proteins with acetonitrile.

    • Extract the Lamotrigine base with ethyl acetate.

    • Reconstitute the extract in an acidic potassium phosphate solution.

  • Chromatography:

    • Column: C8, 150 x 4.6 mm, 2.6 µm.

    • Mobile Phase: Acetonitrile/acidified water (pH 2.4) (25:75 v/v).

  • Detection:

    • Diode-Array Detector (DAD) monitoring at the appropriate wavelength.

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the bioanalytical workflow and the logical relationship of internal standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Bioanalytical Workflow for Lamotrigine Quantification.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard cluster_alternatives Alternative Internal Standards Lamotrigine_d3 This compound (Stable Isotope Labeled) High_Accuracy High Accuracy Lamotrigine_d3->High_Accuracy High_Precision High Precision Lamotrigine_d3->High_Precision Structural_Analog Structural Analog (e.g., Irsogladine) Moderate_Accuracy Moderate Accuracy Structural_Analog->Moderate_Accuracy Moderate_Precision Moderate Precision Structural_Analog->Moderate_Precision Other_Compound Unrelated Compound (e.g., Papaverine) Variable_Accuracy Variable Accuracy Other_Compound->Variable_Accuracy Variable_Precision Variable Precision Other_Compound->Variable_Precision No_IS No Internal Standard (External Calibration) Lower_Accuracy Lower Accuracy No_IS->Lower_Accuracy Lower_Precision Lower Precision No_IS->Lower_Precision

Comparison of Internal Standard Performance.

Conclusion

The presented data unequivocally demonstrates that the use of a stable isotope-labeled internal standard, specifically this compound, provides the most accurate and precise method for the bioanalysis of Lamotrigine. While alternative methods exist, they are more susceptible to variability and matrix effects, which can compromise the integrity of study data. For regulated bioanalysis where data quality is non-negotiable, the adoption of a validated LC-MS/MS method with this compound is the recommended approach to ensure compliance and confidence in the results.

References

Mind the Gap: Inter-laboratory Variability in Lamotrigine Quantification Using Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding and Mitigating Analytical Discrepancies

The accurate quantification of the anti-epileptic drug lamotrigine is crucial for therapeutic drug monitoring (TDM) and clinical trials. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard such as Lamotrigine-d3 is the gold standard, significant inter-laboratory variability can still pose a challenge. This guide delves into the factors contributing to this variability, compares the performance of analytical methods, and provides insights into best practices for ensuring reliable and comparable results across different laboratories.

The Critical Role of the Internal Standard: Why this compound?

An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process—from extraction to ionization—thereby compensating for any variations. This compound, a stable isotope-labeled version of lamotrigine, is widely considered the most suitable IS for several reasons[1][2]:

  • Co-elution: It chromatographically co-elutes with the native lamotrigine, ensuring that both are subjected to the same matrix effects in the mass spectrometer's ion source.

  • Similar Extraction Recovery: Its physical and chemical properties are nearly identical to lamotrigine, leading to comparable recovery during sample preparation.

  • Mass Difference: The deuterium labeling provides a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled lamotrigine by the mass spectrometer, preventing interference.

The use of a stable isotope-labeled internal standard like this compound is paramount in minimizing analytical variability and achieving high precision and accuracy.

Inter-laboratory Performance: A Look at the Data

While individual laboratories often report excellent intra- and inter-day precision (typically with coefficients of variation (CV) under 15%), the true test of a method's robustness lies in its performance across multiple laboratories. Data from external quality assessment (EQA) schemes and inter-laboratory comparison studies provide valuable insights into the real-world variability of lamotrigine quantification.

A study comparing a candidate reference measurement procedure for lamotrigine between two independent laboratories demonstrated a very low inter-laboratory measurement bias of +1.1%, with a 2S interval of the relative difference of 5.4%. This indicates that with a highly standardized method, excellent agreement between laboratories is achievable. However, broader EQA scheme results, which encompass a wider range of methodologies and instrumentation, often show greater variability.

Table 1: Comparison of Performance Metrics for Lamotrigine Quantification Methods

ParameterMethod A (LC-MS/MS with this compound)Method B (Alternative LC-MS/MS)Method C (Immunoassay)
Internal Standard This compoundNon-deuterated structural analogNone
Reported Intra-laboratory Precision (CV%) < 5%< 10%5-15%
Reported Accuracy/Bias (%) ± 5%± 10%Can be significant
Susceptibility to Matrix Effects LowModerate to HighLow (but susceptible to cross-reactivity)
Observed Inter-laboratory CV% (from EQA data) Generally lowerVariableCan be higher due to lot-to-lot variation

Note: The values in this table are generalized from published literature and are intended for comparative purposes. Actual performance may vary between laboratories.

Experimental Protocols: The Devil is in the Details

Discrepancies in experimental protocols are a major source of inter-laboratory variability. The following sections outline a typical "gold standard" protocol using LC-MS/MS with this compound and highlight key steps where variations can occur.

A. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting lamotrigine from plasma or serum.

  • Sample Pre-treatment: Plasma/serum samples are typically pre-treated by adding the this compound internal standard solution. This is a critical step, and the accuracy of the IS concentration is vital.

  • Conditioning the SPE Cartridge: The SPE cartridge (e.g., a mixed-mode cation exchange polymer) is conditioned with methanol and then water.

  • Loading the Sample: The pre-treated sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with a series of solvents (e.g., acidic buffer, methanol) to remove interfering substances.

  • Elution: Lamotrigine and this compound are eluted from the cartridge with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Potential Sources of Variability:

  • Choice of SPE sorbent and cartridge brand.

  • Inconsistent washing and elution solvent volumes and compositions.

  • Incomplete evaporation or reconstitution.

B. Liquid Chromatography

Chromatographic separation is essential to resolve lamotrigine from other endogenous and exogenous compounds.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A constant flow rate is maintained.

  • Column Temperature: The column is often heated to ensure reproducible retention times.

Potential Sources of Variability:

  • Differences in column chemistry, particle size, and dimensions.

  • Variations in mobile phase preparation and pH.

  • Inconsistent gradient profiles and flow rates.

C. Tandem Mass Spectrometry

The mass spectrometer provides the selectivity and sensitivity for accurate quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both lamotrigine and this compound.

    • Lamotrigine: e.g., m/z 256.0 → 211.0

    • This compound: e.g., m/z 259.0 → 214.0

  • Instrument Parameters: Dwell time, collision energy, and other source parameters are optimized for maximum signal intensity.

Potential Sources of Variability:

  • Differences in instrument manufacturer and model.

  • Variations in optimized instrument parameters.

  • Inadequate mass calibration.

Visualizing the Workflow and Logical Relationships

To better understand the analytical process and the factors influencing inter-laboratory variability, the following diagrams are provided.

Experimental_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Plasma/Serum) Sample_Receipt Sample Receipt & Accessioning Sample_Collection->Sample_Receipt IS_Spiking Internal Standard Spiking (this compound) Sample_Receipt->IS_Spiking SPE Solid-Phase Extraction IS_Spiking->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Integration MS_Detection->Data_Processing Calibration Calibration & Quantification Data_Processing->Calibration Review_QC Review & QC Calibration->Review_QC Reporting Result Reporting Review_QC->Reporting

Caption: A typical experimental workflow for lamotrigine quantification.

Logical_Relationships cluster_sources Sources of Variability cluster_mitigation Mitigation Strategies center_node Inter-laboratory Variability SOPs Standardized SOPs center_node->SOPs IS Use of Stable Isotope Labeled IS (this compound) center_node->IS EQA Participation in EQA Schemes center_node->EQA Training Comprehensive Training center_node->Training Protocol Protocol Differences Protocol->center_node Instrumentation Instrumentation Instrumentation->center_node Reagents Reagents & Standards Reagents->center_node Personnel Analyst Skill & Training Personnel->center_node

Caption: Factors contributing to and mitigating inter-laboratory variability.

Conclusion and Recommendations

While the use of this compound as an internal standard significantly improves the accuracy and precision of lamotrigine quantification, inter-laboratory variability remains a tangible concern. To ensure the generation of comparable and reliable data, the following recommendations are crucial for researchers, scientists, and drug development professionals:

  • Harmonization of Protocols: Whenever possible, participating laboratories in a multi-site study should adhere to a harmonized and detailed standard operating procedure (SOP).

  • Mandatory Use of this compound: The use of a stable isotope-labeled internal standard, preferably this compound, should be mandatory for all LC-MS/MS-based quantification of lamotrigine.

  • Participation in EQA Schemes: Regular and successful participation in external quality assessment programs is essential for monitoring and improving laboratory performance.

  • Thorough Method Validation: Each laboratory must perform a comprehensive validation of its method, including an assessment of matrix effects.

  • Cross-Validation of Methods: When different laboratories are involved in a study, a cross-validation of their analytical methods using a common set of samples is highly recommended.

By understanding the sources of variability and implementing robust quality assurance measures, the scientific community can enhance the reliability of lamotrigine quantification, ultimately leading to improved patient care and more robust clinical trial outcomes.

References

Assessing the Impact of Deuterium Isotope Effects on Lamotrigine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lamotrigine, an anti-epileptic drug, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving the highest accuracy and precision. This guide provides a comparative assessment of using a deuterium-labeled internal standard versus other alternatives for lamotrigine quantification, with a focus on the potential impact of deuterium isotope effects.

Data Presentation: Performance Comparison of Internal Standards

The following table summarizes the performance characteristics of LC-MS/MS methods for lamotrigine quantification using different types of internal standards.

Internal Standard TypeInternal Standard UsedAnalyte Recovery (%)Internal Standard Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
Stable Isotope Labeled Lamotrigine-¹³C₃, d₃73.2 - 80.265.1< 3.0< 3.0Within ±6.0Within ±6.0[1]
Structural Analog Carbamazepine83.8 - 90.7Not Reported< 11.4< 11.4< 6.17< 6.17[2]
Structural Analog PapaverineNot ReportedNot Reported~5~5Not ReportedNot Reported[3]

Key Observations:

  • The method utilizing the stable isotope-labeled internal standard (lamotrigine-¹³C₃, d₃) demonstrates superior precision (both intra- and inter-day %CV < 3.0%) compared to the method using a structural analog like carbamazepine (%CV < 11.4%).[1][2]

  • While the recovery of lamotrigine is slightly lower in the study using the SIL-IS, the consistency of the internal standard's recovery helps to ensure accurate quantification.

  • The use of a SIL-IS is the preferred method for compensating for matrix effects and variability in sample preparation and instrument response.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the key experimental protocols from the cited studies.

Method 1: Lamotrigine Quantification using Lamotrigine-¹³C₃, d₃ Internal Standard[1]
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatography:

    • Column: Chromolith® SpeedROD; RP-18e (50−4.6 mm i.d.).

    • Mobile Phase: Acetonitrile: 5±0.1 mM ammonium formate solution (90:10, v/v).

    • Flow Rate: 0.500 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Tandem mass spectrometry.

    • Key Parameters: Collision activated dissociation (CAD) gas: 10; Curtain gas: 8; Nebulizer gas: 12; Turbo ion spray (IS) voltage: 2000 V; Source temperature: 450 °C.[1]

Method 2: Lamotrigine Quantification using Carbamazepine Internal Standard[2]
  • Sample Preparation: Details not provided in the abstract.

  • Chromatography:

    • System: Shimadzu UFLC XR high-performance liquid chromatograph.

  • Mass Spectrometry:

    • Detection: High-performance liquid chromatography tandem mass spectrometry cubed (HPLC/MS³).

Method 3: Lamotrigine Quantification using Papaverine Internal Standard[3]
  • Sample Preparation: Solid Phase Extraction (SPE).

  • Chromatography:

    • Column: Cadenza CD-C18 column (100 × 2 mm, 3 μm).

    • Mobile Phase: 0.1% formic acid in water/acetonitrile (2/1, v/v).

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.

    • Detection: Tandem mass spectrometry.

Impact of Deuterium Isotope Effects

The primary concern with using deuterated internal standards is the potential for a "chromatographic isotope effect," where the deuterated compound may have a slightly different retention time than the non-deuterated analyte. This can be particularly problematic if the retention time shift occurs in a region of variable matrix effects, potentially compromising the accuracy of the quantification.

While the study using lamotrigine-¹³C₃, d₃ does not explicitly report on retention time differences, the excellent precision and accuracy data suggest that any potential isotope effect from the deuterium atoms did not negatively impact the assay's performance under the described chromatographic conditions.[1] It is generally accepted that for most small molecules, the chromatographic shift due to deuterium labeling is minimal and can often be managed with appropriate chromatographic resolution. However, it remains a critical parameter to evaluate during method development and validation.

Visualizing the Analytical Workflow

To illustrate the typical workflow for lamotrigine quantification using a stable isotope-labeled internal standard, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Lamotrigine-¹³C₃, d₃ (IS) Plasma->IS SPE Solid Phase Extraction IS->SPE Elution Elution & Reconstitution SPE->Elution LC Liquid Chromatography (Separation) Elution->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (SIL-IS) cluster_alternative Alternative (Structural Analog) Ideal_IS Lamotrigine-¹³C₃, d₃ Ideal_Prop1 Co-elutes with Analyte Ideal_IS->Ideal_Prop1 Ideal_Prop2 Similar Ionization Efficiency Ideal_IS->Ideal_Prop2 Ideal_Prop3 Corrects for Matrix Effects Ideal_IS->Ideal_Prop3 Alt_IS Carbamazepine / Papaverine Alt_Prop1 Different Retention Time Alt_IS->Alt_Prop1 Alt_Prop2 Different Ionization Efficiency Alt_IS->Alt_Prop2 Alt_Prop3 May Not Fully Correct for Matrix Effects Alt_IS->Alt_Prop3

References

Performance Characteristics of Lamotrigine-d3 Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. In the bioanalysis of the antiepileptic drug Lamotrigine, the use of a deuterated internal standard, Lamotrigine-d3, is a common and effective practice to ensure accuracy and precision. This guide provides a comparative overview of the performance of analytical methods utilizing this compound, focusing on linearity, recovery, and stability, supported by experimental data from various studies.

Linearity of Analytical Methods

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Lamotrigine, and by extension its deuterated internal standard, a wide range of linearities has been established across different analytical platforms and matrices.

AnalyteMethodMatrixLinearity RangeCorrelation Coefficient (R²)
LamotrigineHPLCBulk Drug/Tablets5-30 µg/mL0.999[1]
LamotrigineRP-HPLCBulk/Tablet Formulations5-25 µg/mL0.999[2]
LamotrigineHPLCPharmaceutical Preparations1-5 µg/mL0.998
LamotrigineHPLCTablet Formulation40-160 µg/mL0.9976[3]
LamotrigineLC-MS/MSHuman Plasma0.50–50.0 μg mL−1≥ 0.995[4]
LamotrigineRP-HPLCExtended Release Tablets0.2-2.5 ppm0.999[5]
Experimental Protocol for Linearity Studies

A typical protocol for determining the linearity of a Lamotrigine analytical method involves the following steps:

  • Preparation of Stock Solution: A primary stock solution of Lamotrigine is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol.

  • Preparation of Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the same solvent or the biological matrix (e.g., plasma, serum) to achieve a range of known concentrations.

  • Analysis: Each calibration standard is then analyzed using the specific chromatographic method (e.g., HPLC, LC-MS/MS).

  • Construction of Calibration Curve: A calibration curve is generated by plotting the peak area response of the analyte against the corresponding concentration.

  • Evaluation: The linearity is assessed by calculating the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.000.

Recovery of Lamotrigine and this compound

Recovery experiments are performed to determine the extraction efficiency of an analytical method for the analyte and the internal standard from the sample matrix. Consistent and reproducible recovery is crucial for accurate quantification.

AnalyteInternal StandardMethodMatrixMean Recovery (%)
LamotrigineLamotrigine-13C3, d3LC-MS/MSHuman Plasma73.2 ± 4.5 to 80.2 ± 1.0[5]
Lamotrigine-13C3, d3-LC-MS/MSHuman Plasma65.1 ± 7.7[5]
LamotrigineUnspecifiedLC/MS/MSSerum~90.46[6]
Internal Standard-LC/MS/MSSerum~88.42[6]
LamotrigineUnspecifiedLC/MS/MSSaliva~92.96[6]
Internal Standard-LC/MS/MSSaliva~90.34[6]
Lamotrigine-HPLCPharmaceutical Preparations96.5
Lamotrigine-HPLCDeproteinated Serum & Urine96
Experimental Protocol for Recovery Studies

The recovery of Lamotrigine and this compound is typically determined by comparing the analytical response of extracted samples to that of unextracted standards at the same concentration.

  • Sample Preparation: Two sets of samples are prepared:

    • Set A: Blank matrix is spiked with Lamotrigine and this compound before the extraction procedure.

    • Set B: The blank matrix is extracted first, and then the extract is spiked with Lamotrigine and this compound at the same concentration as Set A.

  • Extraction: Set A samples undergo the complete extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, protein precipitation).

  • Analysis: Both sets of samples are analyzed using the validated chromatographic method.

  • Calculation: The percentage recovery is calculated using the following formula: % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Stability of Lamotrigine and this compound

Stability studies are essential to ensure that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. Stability is evaluated under various conditions that mimic sample handling and storage. As a stable isotope-labeled internal standard, this compound is expected to exhibit similar stability characteristics to Lamotrigine.

ConditionMatrix/SolventDurationTemperatureFinding
Freeze-ThawSerum3 cycles-20°CStable[6]
In-processSerum24 hoursRoom TemperatureStable[6]
Processed SamplesReinjection237 hoursAmbient TemperatureReproducible[7]
Long-termHuman Serum975 days-20°CStable[7]
Stock SolutionDrug Solutions28 days4°CStable[7]
Hemolyzed Plasma (1%)Human Plasma71 days-20°CStable[8]
Hemolyzed Plasma (5%)Human Plasma21 and 71 days-20°CDegradation observed (-16% to -31% bias)[8]
Hemolyzed Plasma (1% and 5%)Human Plasma71 days-80°CStable (<10% bias)[8]
Stock Solution-6 months-80°CStable[9]
Stock Solution-1 month-20°CStable[9]
Forced Degradation Studies of Lamotrigine

Forced degradation studies are performed to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to stress conditions to generate degradation products.

Stress ConditionReagent/ConditionObservation
Acidic Hydrolysis0.1 N HCl, refluxed at 80°C for 3 hoursDegradation observed[10]
Alkaline Hydrolysis1 N NaOH, refluxed at 80°C for 3 hoursSignificant degradation observed[10][11]
Oxidative Degradation15% H₂O₂, room temperature for 24 hoursDegradation observed[10][11]
Thermal DegradationHot air oven at 60°C for 6 hoursStable[11]
Photolytic DegradationExposure to sunlight for 7 daysDegradation observed[1]
Neutral HydrolysisWater, refluxed at 80°C for 3 hoursDegradation observed[10][11]
Experimental Protocol for Stability Studies
  • Freeze-Thaw Stability: Aliquots of spiked matrix are subjected to multiple freeze-thaw cycles before analysis.

  • Short-Term (Bench-Top) Stability: Spiked matrix samples are kept at room temperature for a specified period before processing and analysis.

  • Long-Term Stability: Spiked matrix samples are stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

  • Stock Solution Stability: The stability of stock solutions of the analyte and internal standard are evaluated at different storage temperatures.

  • Post-Preparative Stability: The stability of extracted samples is assessed by reinjecting them after a certain period.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the validation of a bioanalytical method for Lamotrigine using this compound as an internal standard, encompassing linearity, recovery, and stability experiments.

G cluster_prep Preparation cluster_linearity Linearity cluster_recovery Recovery cluster_stability Stability stock_analyte Lamotrigine Stock cal_standards Prepare Calibration Standards stock_analyte->cal_standards prep_rec_a Spike Matrix (Pre-Extraction) stock_analyte->prep_rec_a prep_rec_b Spike Extract (Post-Extraction) stock_analyte->prep_rec_b prep_qc Prepare QC Samples stock_analyte->prep_qc stock_is This compound Stock stock_is->cal_standards stock_is->prep_rec_a stock_is->prep_rec_b stock_is->prep_qc blank_matrix Blank Biological Matrix blank_matrix->cal_standards blank_matrix->prep_rec_a blank_matrix->prep_rec_b blank_matrix->prep_qc analyze_cal Analyze Standards cal_standards->analyze_cal plot_curve Plot Peak Area vs. Conc. analyze_cal->plot_curve calc_r2 Calculate R² plot_curve->calc_r2 extract_a Extract Samples A prep_rec_a->extract_a analyze_rec Analyze Both Sets prep_rec_b->analyze_rec extract_a->analyze_rec calc_rec Calculate % Recovery analyze_rec->calc_rec stress_cond Apply Stress Conditions (Freeze-Thaw, Temp, Light) prep_qc->stress_cond analyze_stab Analyze Stressed QCs stress_cond->analyze_stab compare_fresh Compare to Fresh QCs analyze_stab->compare_fresh

Caption: Method Validation Workflow for this compound.

Conclusion

The use of this compound as an internal standard in the bioanalysis of Lamotrigine provides a robust and reliable method for quantification. The experimental data demonstrates that well-validated methods can achieve excellent linearity over a wide range of concentrations. Recovery of both the analyte and the internal standard is generally high and consistent, though it can be influenced by the matrix and extraction procedure. Stability studies confirm that Lamotrigine and, by extension, this compound are stable under typical sample handling and storage conditions. However, it is crucial to assess stability in specific matrices, such as hemolyzed plasma, as degradation can occur under certain conditions. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers developing and validating analytical methods for Lamotrigine.

References

A Researcher's Guide to Bioequivalence Study Design for Lamotrigine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the development of generic pharmaceuticals, establishing bioequivalence (BE) is a critical step for regulatory approval. For antiepileptic drugs like lamotrigine, precise and accurate quantification in biological matrices is paramount. This guide provides a comparative analysis of bioanalytical methods for lamotrigine, focusing on the superior performance of using a stable isotope-labeled (SIL) internal standard, such as lamotrigine-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of an appropriate internal standard (IS) is fundamental to a robust bioanalytical method. An IS is added to samples and standards alike to correct for variability during sample processing and analysis.[1] While structural analogs can be used, SIL internal standards are widely considered the gold standard.[2][3] They share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for potential matrix effects and recovery losses.[4]

Comparison of Internal Standards: this compound vs. Structural Analogs

The selection of an internal standard is a critical decision in method development. While various compounds have been used for lamotrigine quantification, a direct comparison highlights the advantages of a SIL IS.

Key Performance Attributes:

ParameterThis compound (SIL IS)Structural Analog IS (e.g., Fluconazole, Carbamazepine)
Co-elution Designed to co-elute or elute very closely with lamotrigine, ensuring it experiences the same matrix effects.Different chemical structure leads to different retention times, potentially missing matrix effects that impact the analyte.[5]
Ionization Efficiency Virtually identical to lamotrigine, providing optimal correction for variations in the mass spectrometer's ion source.[2]Ionization efficiency can differ significantly and be affected differently by matrix components, leading to inaccurate quantification.[1]
Extraction Recovery Mimics the recovery of lamotrigine precisely across a range of concentrations.[6]Recovery may be inconsistent and not truly reflect the recovery of lamotrigine.[5]
Method Robustness Greatly improves accuracy and precision, making the method less susceptible to day-to-day variations.[2]May require more extensive validation to prove it adequately corrects for variability; can sometimes fail to correct for unexpected issues.[1]
Availability & Cost Generally more expensive and may require custom synthesis.[1]Often readily available and less expensive.
Logical Framework for Internal Standard Selection

cluster_0 Internal Standard (IS) Selection Rationale Start Goal: Accurate Lamotrigine Quantification Decision Choose IS Type Start->Decision SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Decision->SIL_IS Ideal Choice Analog_IS Structural Analog IS (e.g., Carbamazepine) Decision->Analog_IS Alternative SIL_Adv Advantages: - Identical extraction & ionization - Corrects matrix effects accurately - Improves precision SIL_IS->SIL_Adv Analog_Disadv Disadvantages: - Different retention time - Variable recovery & matrix effects - Potential for inaccurate results Analog_IS->Analog_Disadv Conclusion Conclusion: SIL IS is the preferred choice for BE studies SIL_Adv->Conclusion

Caption: Rationale for selecting a stable isotope-labeled internal standard.

Experimental Protocol: A Validated LC-MS/MS Method

This section outlines a typical validated method for the determination of lamotrigine in human plasma, as required for a bioequivalence study. This protocol is synthesized from established methodologies.[6][7]

1. Preparation of Standards:

  • Stock Solutions: Prepare primary stock solutions of lamotrigine and this compound (or another appropriate SIL IS like lamotrigine-¹³C₃,d₃) in methanol at a concentration of 1 mg/mL.[6]

  • Working Solutions: Create a series of working standard solutions of lamotrigine by serially diluting the stock solution. Prepare a separate working solution for the internal standard (e.g., at 500 ng/mL).

2. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution.

  • Vortex the sample and load it onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., water or a mild organic solvent) to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Conditions:

ParameterTypical Condition
LC Column C18 reverse-phase column (e.g., Chromolith SpeedROD, 50 x 4.6 mm)[6]
Mobile Phase Acetonitrile and 5 mM Ammonium Formate (90:10, v/v)[6]
Flow Rate 0.5 mL/min[6]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)[6]
MS/MS Transitions Lamotrigine: e.g., m/z 256.0 → 211.0this compound: e.g., m/z 259.0 → 214.0

4. Method Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[6][7]

Validation ParameterAcceptance Criteria (Typical)Example Data[6]
Linearity (r²) ≥ 0.99> 0.998
Lower Limit of Quantification Signal-to-noise ratio ≥ 105.02 ng/mL
Intra- & Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 3.0%
Intra- & Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±6.0%
Extraction Recovery Consistent and reproducibleLamotrigine: 73-80%IS: ~65%

Bioequivalence Study Workflow

A bioequivalence study follows a structured workflow from clinical conduct to final statistical analysis, as guided by regulatory agencies like the FDA.[8][9]

cluster_workflow Bioequivalence Study Workflow P0 Study Design (e.g., 2-way Crossover) P1 Volunteer Dosing (Test vs. Reference Product) P0->P1 P2 Timed Blood Sampling P1->P2 P3 Plasma Separation & Storage (-70°C) P2->P3 P4 Bioanalysis (LC-MS/MS) - Sample Extraction - IS Spiking - Instrumental Analysis P3->P4 P5 Pharmacokinetic (PK) Parameter Calculation (Cmax, AUC) P4->P5 P6 Statistical Analysis (90% Confidence Interval) P5->P6 P7 Bioequivalence Conclusion P6->P7

Caption: Standard workflow for a lamotrigine bioequivalence study.

Pharmacokinetic Data and Bioequivalence Assessment

Following the analysis of plasma samples, key pharmacokinetic (PK) parameters are determined for both the test and reference products. The FDA recommends BE studies for lamotrigine be conducted using a 50 mg dose in healthy volunteers.[9] The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.

Example Bioequivalence Outcome Data:

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalResult
Cmax 96.20%[10]87.03% - 106.32%[10]Passes
AUC₀₋₇₂ 92.07%[10]84.23% - 100.64%[10]Passes

References

Safety Operating Guide

Proper Disposal of Lamotrigine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Lamotrigine-d3, a deuterated analog of Lamotrigine. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound, like its parent compound, is classified as a hazardous substance.[1][2][3][4] Therefore, its disposal must be managed in accordance with all applicable federal, state, and local environmental protection and waste disposal regulations.[5] Improper disposal can pose risks to both human health and the environment.

Core Disposal Principles

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. This entails several key actions:

  • Do not dispose of this compound in standard laboratory trash or down the drain. [1][5][6] Sewer disposal is strictly prohibited unless fully compliant with the requirements of all authorities with jurisdiction.[5]

  • Utilize a licensed waste disposal contractor. [5] This ensures that the compound is managed and disposed of in a compliant and environmentally responsible manner.

  • Keep this compound in its original or a properly labeled, sealed container. [2] Do not mix it with other waste materials.[2]

  • Handle uncleaned containers as you would the product itself. [2] Empty containers or liners may retain product residue and should be disposed of as hazardous waste.[5]

Step-by-Step Disposal Protocol

  • Segregation and Labeling:

    • Isolate waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), from other laboratory waste streams.

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes any other information required by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Use a dedicated, leak-proof, and sealable container for the accumulation of this compound waste.

    • Keep the container closed except when adding waste.

    • Store the waste container in a designated, secure area, away from incompatible materials.[2][4]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with an accurate description of the waste material.

  • Record Keeping:

    • Maintain detailed records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

Quantitative Disposal Data

The Safety Data Sheets (SDS) for Lamotrigine and its deuterated forms do not specify quantitative concentration limits for disposal. The overarching guideline is that any amount of the substance or material contaminated with it must be treated as hazardous waste.

ParameterGuideline
Sewer Disposal Prohibited unless fully compliant with local regulations
Landfill Disposal Only to be considered when recycling is not feasible and through a licensed contractor
Incineration A potential disposal method, to be carried out by a licensed contractor
Container Disposal Empty containers to be treated as hazardous waste

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of this compound Waste B Segregate as Hazardous Waste A->B C Label Container Clearly B->C D Store in Secure, Designated Area C->D E Contact Licensed Waste Disposal Contractor D->E F Package for Transport E->F G Complete Waste Manifest F->G H Transfer to Contractor for Disposal G->H I Maintain Disposal Records H->I

Figure 1. Logical workflow for the proper disposal of this compound.

In the event of a spill, avoid dust formation and prevent the material from entering drains or waterways.[1][7] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this compound.[4][7][8]

References

Personal protective equipment for handling Lamotrigine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lamotrigine-d3

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal methods to ensure a secure laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes the key physical, chemical, and toxicological properties of this compound.

PropertyValueReference
Chemical Formula C₉H₄D₃Cl₂N₅[1]
CAS Number 1132746-94-1[1]
Molecular Weight 259.1 g/mol [2]
Physical Status Solid[1]
Appearance White to off-white solid[1]
Melting Point 216 - 218 °C (421 - 424 °F)[1]
Water Solubility 0.17 g/L[1]
Storage Temperature Room temperature or 2 - 8 °C[1][3]
Oral LD50 (Rat) for Lamotrigine 205 mg/kg[1]

Operational Plan for Safe Handling

Adherence to the following step-by-step protocol is mandatory to minimize exposure and ensure safety when working with this compound.

Engineering Controls and Preparation
  • Ventilation: All handling of this compound powder must be conducted in a certified laboratory fume hood or a glove box to avoid inhalation of dust particles.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Work Area: Designate a specific area for handling this compound. The work surface should be covered with absorbent, disposable bench paper.

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound.[1][3][5]

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] A face shield should be used in situations where splashing is possible.[6]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and changed immediately if contaminated.[3][4] Use proper glove removal technique to avoid skin contact.[6]

    • Lab Coat/Clothing: A lab coat is mandatory. For larger quantities, consider fire/flame resistant and impervious clothing.[3][4]

  • Respiratory Protection:

    • If engineering controls are insufficient or during a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[1]

Weighing and Solution Preparation
  • Perform all weighing and reconstitution operations within a fume hood.

  • Use a spatula to handle the solid material. Avoid creating dust.[1]

  • If preparing a solution, add the solvent slowly to the solid to prevent splashing. This compound is soluble in organic solvents like DMSO and DMF.[7]

  • Close the container tightly immediately after use.

Accidental Release and Spill Procedure
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

  • Clean-up:

    • Wear full PPE, including respiratory protection.[3][6]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[3][6]

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

First Aid Measures
  • If Swallowed: Immediately call a poison center or doctor.[6][8] Rinse mouth with water. Do not induce vomiting.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, bench paper, and weighing papers, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, sealed, and labeled hazardous waste container.

  • Container Labeling: Label waste containers clearly with "Hazardous Waste," "Toxic," and the chemical name "this compound."

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by a licensed hazardous waste disposal service.

  • Disposal: Dispose of the waste through an approved waste disposal plant.[6] Do not dispose of it down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify Engineering Controls (Fume Hood, Eyewash) B Don Appropriate PPE A->B C Weigh this compound B->C D Prepare Solution C->D I Spill or Exposure Occurs C->I E Conduct Experiment D->E D->I F Decontaminate Work Area E->F E->I G Segregate & Label Waste F->G H Store Waste for Pickup G->H J Follow First Aid Measures I->J K Execute Spill Cleanup Protocol I->K K->G

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.